molecular formula C12H16N2O B1371889 (R)-2-Methyl-1-benzoylpiperazine

(R)-2-Methyl-1-benzoylpiperazine

Número de catálogo: B1371889
Peso molecular: 204.27 g/mol
Clave InChI: SXAIXGMQDJUBDK-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Methyl-1-benzoylpiperazine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Methyl-1-benzoylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methyl-1-benzoylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H16N2O

Peso molecular

204.27 g/mol

Nombre IUPAC

[(2R)-2-methylpiperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-/m1/s1

Clave InChI

SXAIXGMQDJUBDK-SNVBAGLBSA-N

SMILES isomérico

C[C@@H]1CNCCN1C(=O)C2=CC=CC=C2

SMILES canónico

CC1CNCCN1C(=O)C2=CC=CC=C2

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Methyl-1-benzoylpiperazine: Synthesis, Characterization, and Applications in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-2-Methyl-1-benzoylpiperazine, a chiral piperazine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document will delve into its chemical identity, synthesis, purification, analytical characterization, and its emerging role as a modulator of key neurological pathways.

Core Chemical Identity

CAS Number: 619331-54-3, 619331-53-2

IUPAC Name: ((R)-2-methylpiperazin-1-yl)(phenyl)methanone

This chiral molecule features a piperazine ring acylated with a benzoyl group at the 1-position, and a methyl group at the 2-position with an (R)-stereochemical configuration. This specific stereochemistry is crucial for its biological activity and selective interaction with its molecular targets.

Table 1: Physicochemical Properties of (R)-2-Methyl-1-benzoylpiperazine

PropertyValue
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Off-white to white crystalline solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted)
Chirality (R)-enantiomer

Synthesis and Purification: A Practical Approach

The synthesis of (R)-2-Methyl-1-benzoylpiperazine is typically achieved through the N-acylation of the corresponding chiral precursor, (R)-2-methylpiperazine. The causality behind this experimental choice lies in the ready availability of both the chiral piperazine starting material and various benzoylating agents, allowing for a straightforward and high-yielding reaction.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of (R)-2-Methyl-1-benzoylpiperazine.

G cluster_0 Synthesis cluster_1 Purification start (R)-2-Methylpiperazine reaction N-Acylation Reaction start->reaction reagent Benzoyl Chloride (or other benzoylating agent) reagent->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction product Crude (R)-2-Methyl-1-benzoylpiperazine reaction->product crude_product Crude Product product->crude_product chromatography Column Chromatography (Silica Gel) crude_product->chromatography pure_product Pure (R)-2-Methyl-1-benzoylpiperazine chromatography->pure_product analysis Purity Analysis (e.g., HPLC, NMR) pure_product->analysis caption Fig. 1: Synthetic and Purification Workflow

Caption: General workflow for the synthesis and purification of (R)-2-Methyl-1-benzoylpiperazine.

Detailed Experimental Protocol

Materials:

  • (R)-2-Methylpiperazine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Benzoyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The addition of a base like triethylamine is critical to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][2][3] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity of the product and impurities.

  • Final Product: Collect the fractions containing the pure product and concentrate under reduced pressure to yield (R)-2-Methyl-1-benzoylpiperazine as a solid.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. Temperature-dependent NMR studies on similar benzoylated piperazines have shown that these molecules can exist as conformers due to the restricted rotation around the amide bond.[4][5]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm corresponding to the phenyl ring protons.

  • Piperazine Ring Protons: A complex series of multiplets in the aliphatic region (δ 2.5-4.5 ppm) due to the protons on the piperazine ring. The chirality and the presence of the methyl group will lead to distinct signals for each proton.

  • Methyl Protons: A doublet in the upfield region (around δ 1.0-1.5 ppm) corresponding to the methyl group at the C2 position.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm.

  • Piperazine Ring Carbons: Signals in the aliphatic region (δ 40-60 ppm).

  • Methyl Carbon: A signal in the upfield region (around δ 15-20 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M+H)⁺: A prominent peak at m/z 205.13, corresponding to the protonated molecule.

  • Key Fragmentation Patterns: Common fragmentation pathways for piperazine analogues involve the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and the benzoyl group.[6][7] A characteristic fragment would be the benzoyl cation at m/z 105.

Table 2: Summary of Analytical Data

TechniqueExpected Data
¹H NMR Aromatic (δ 7.2-7.8 ppm), Piperazine (δ 2.5-4.5 ppm), Methyl (δ 1.0-1.5 ppm, d)
¹³C NMR C=O (δ 165-175 ppm), Aromatic (δ 125-140 ppm), Piperazine (δ 40-60 ppm), Methyl (δ 15-20 ppm)
MS (ESI+) [M+H]⁺ at m/z 205.13

Applications in Drug Development and Neuroscience

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Benzoylpiperazine derivatives, in particular, have garnered significant attention for their activity in the central nervous system (CNS).

Glycine Transporter 1 (GlyT1) Inhibition

A primary area of investigation for benzoylpiperazine derivatives is their role as inhibitors of the glycine transporter 1 (GlyT1).[9][10] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its concentration.

Mechanism of Action:

Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[11][12] By inhibiting GlyT1, compounds like (R)-2-Methyl-1-benzoylpiperazine can increase the synaptic concentration of glycine. This, in turn, potentiates NMDA receptor activity, leading to enhanced glutamatergic signaling.

G cluster_0 Synaptic Cleft glyt1 GlyT1 Transporter glycine Glycine glyt1->glycine Reuptake nmda NMDA Receptor Postsynaptic Neuron Postsynaptic Neuron nmda->Postsynaptic Neuron Ca²⁺ Influx (Enhanced Signaling) glycine->nmda Co-agonist Binding compound (R)-2-Methyl-1-benzoylpiperazine compound->glyt1 Inhibition glutamate Glutamate glutamate->nmda Agonist Binding Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->glycine Release Presynaptic Neuron->glutamate Release caption Fig. 2: Mechanism of Action via GlyT1 Inhibition

Caption: Proposed mechanism of action of (R)-2-Methyl-1-benzoylpiperazine at the glutamatergic synapse.

Therapeutic Potential

The potentiation of NMDA receptor function through GlyT1 inhibition is a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including:

  • Schizophrenia: Particularly for the negative and cognitive symptoms.[11][13][14]

  • Cognitive Disorders: Potential for enhancing learning and memory.

  • Neuropathic Pain

The specific (R)-stereochemistry of the methyl group in (R)-2-Methyl-1-benzoylpiperazine is likely critical for its selective and potent interaction with the GlyT1 transporter, highlighting the importance of stereospecific synthesis in drug discovery.

Conclusion

(R)-2-Methyl-1-benzoylpiperazine is a chiral molecule with significant potential in the field of neuropharmacology. Its straightforward synthesis, coupled with its promising mechanism of action as a GlyT1 inhibitor, makes it an attractive lead compound for the development of novel therapeutics for CNS disorders. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • Pinard, E., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139.
  • Sur, C., & Kinney, G. G. (2007). Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission. Current drug targets, 8(5), 643-649.
  • Abbasi, M. A., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2479-2487.
  • Bergeron, R., et al. (1998). Modulation of N-methyl-d-aspartate receptor function by glycine transport. Proceedings of the National Academy of Sciences, 95(26), 15730-15734.
  • Martina, M., et al. (2004). Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons. The Journal of Neuroscience, 24(49), 11139-11148.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(71), 40729-40742.
  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. The Royal Society of Chemistry.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Mamat, C., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5985.
  • Alberati, D., et al. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia. Journal of Medicinal Chemistry, 53(14), 5238-5255.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(6), 1623-1633.
  • Pinard, E. (2018). Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. CHIMIA International Journal for Chemistry, 72(7), 477-482.
  • In-na, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(20), 7108.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Ren, G., et al. (2020). New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Organic & Biomolecular Chemistry, 18(3), 479-483.
  • Roche. (2010). Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

  • Kim, S. E., et al. (2012). Synthesis and characterization of [125I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. Bioorganic & medicinal chemistry, 20(7), 2314-2321.
  • Pinard, E. (2018). Glycine Transporter Type I (GlyT1)
  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2007). Phenyl-piperazine methanone derivatives, process for their preparation, medicaments containing them and use thereof in the manufacture of medicaments for the treatment of alzheimer's disease (IL183594A).
  • SpectraBase. (n.d.). phenyl-[(2R)-2-propyl-1-piperidinyl]methanone. Retrieved from [Link]

  • Gherghel, A., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(20), 7088.
  • ResearchGate. (n.d.). Synthesis of piperazin‐1‐yl(tetrahydrofuran‐2‐yl)methanone (5a) using... Retrieved from [Link]

  • Reddy, T. R., et al. (2015). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2- yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Vari. International Journal of Pharmaceutical Science Invention, 4(6), 1-10.
  • Bing, Z., et al. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Ganguly, S., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC advances, 10(54), 32333-32348.
  • Di Sarno, V., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7114.
  • University of Science and Technology of China. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved from [Link]

Sources

Regioselective Synthesis of (R)-2-Methyl-1-benzoylpiperazine: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of unsymmetrical piperazines is a cornerstone of modern medicinal chemistry, providing critical scaffolds for neuroactive agents, kinase inhibitors, and GPCR antagonists. However, the regioselective functionalization of (R)-2-methylpiperazine presents a distinct synthetic challenge due to the presence of two competing secondary amines. This whitepaper provides an in-depth, self-validating technical guide for the precise synthesis of (R)-2-methyl-1-benzoylpiperazine via a highly controlled, three-step orthogonal protection-acylation-deprotection strategy.

Mechanistic Rationale for Regioselective Functionalization

(R)-2-methylpiperazine contains two secondary nitrogen atoms:

  • N1 Position: Sterically hindered by the adjacent C2-methyl group.

  • N4 Position: Unhindered and highly nucleophilic.

Attempting a direct acylation with benzoyl chloride inevitably leads to a complex mixture of N4-benzoylated and N1,N4-dibenzoylated products due to the kinetic preference of the N4 amine 1. To synthesize the N1-benzoyl derivative, an indirect route is mandatory.

By exploiting the steric bulk of the C2-methyl group, we can introduce a bulky protecting group—such as a tert-butyloxycarbonyl (Boc) group—which will selectively react at the unhindered N4 position. Once the N4 position is masked, the sterically hindered N1 position can be forced to react with benzoyl chloride under basic conditions 2. Finally, acidic cleavage of the Boc group yields the target compound.

Logical Framework of Regioselectivity

RegioselectivityLogic SM (R)-2-Methylpiperazine N1 N1 Position (Hindered) SM->N1 N4 N4 Position (Unhindered) SM->N4 Steric Steric Clash Disfavors Boc2O N1->Steric Kinetic Kinetically Favored Rapid Boc Protection N4->Kinetic

Caption: Logical framework dictating the regioselective N4-Boc protection.

Synthesis Workflow & Pathway Visualization

The overall synthesis requires three distinct transformations. Each step is designed to maximize yield while minimizing chromatographic purification, relying heavily on kinetic control and phase-separation workups.

SynthesisWorkflow SM (R)-2-Methylpiperazine Int1 (R)-1-Boc-3-methylpiperazine SM->Int1 Step 1: Boc2O Regioselective Int2 (R)-1-Benzoyl-4-Boc- 2-methylpiperazine Int1->Int2 Step 2: BzCl N1-Acylation Prod (R)-1-Benzoyl- 2-methylpiperazine Int2->Prod Step 3: TFA Deprotection

Caption: Workflow for the 3-step synthesis of (R)-1-benzoyl-2-methylpiperazine.

Validated Step-by-Step Methodologies

Step 1: Regioselective N4-Protection (Synthesis of (R)-1-Boc-3-methylpiperazine)

Causality & Logic: To ensure the Boc group exclusively attacks the N4 position, the reaction must be kept at 0 °C. Lower temperatures amplify the kinetic difference between the hindered and unhindered amines. Furthermore, using a slight substoichiometric amount of Boc₂O (0.95 eq) acts as a chemical fail-safe against the formation of the N1,N4-di-Boc impurity.

  • Initiation: Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in an equal volume of DCM. Add this solution dropwise over 1 hour via an addition funnel.

  • Propagation: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and stir at room temperature (RT) for an additional 4 hours.

  • Self-Validation: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The disappearance of the Boc₂O spot and the emergence of a single new secondary amine spot confirms completion.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove unreacted starting material, followed by brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale oil.

Step 2: N1-Benzoylation (Synthesis of (R)-1-Benzoyl-4-Boc-2-methylpiperazine)

Causality & Logic: With N4 masked, the sterically hindered N1 amine is the sole nucleophile. Benzoyl chloride is highly reactive, but the reaction generates HCl. If left unneutralized, HCl will protonate the N1 amine (halting the reaction) and potentially cleave the acid-sensitive Boc group. Triethylamine (TEA) is added as an acid scavenger to drive the reaction forward 3.

  • Initiation: Dissolve (R)-1-Boc-3-methylpiperazine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM (10 mL/g). Cool the mixture to 0 °C.

  • Acylation: Add Benzoyl chloride (1.1 eq) dropwise to control the exothermic nature of the acylation.

  • Propagation: Allow the mixture to warm to RT. Stir for 12 hours. The steric hindrance at N1 necessitates this extended reaction time compared to standard acylations.

  • Self-Validation: Quench a 50 µL aliquot in water/DCM and analyze the organic layer via LC-MS. The presence of the target mass [M+H]+=305.2 and the absence of the starting material mass ( 201.1 ) validates completion.

  • Workup: Quench the bulk reaction with water. Separate the phases. Wash the organic layer with 1M HCl (to protonate and remove excess TEA and unreacted amine), followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Step 3: N4-Deprotection & Free-Basing (Synthesis of (R)-1-Benzoyl-2-methylpiperazine)

Causality & Logic: The tert-butyl carbamate is selectively cleaved using a strong acid like Trifluoroacetic acid (TFA). The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and decarboxylation of the carbamic acid. A subsequent basic workup is strictly required to convert the resulting TFA-salt back into the active free base.

  • Initiation: Dissolve the crude (R)-1-benzoyl-4-Boc-2-methylpiperazine in DCM (5 mL/g).

  • Cleavage: Add TFA (10.0 eq) dropwise at 0 °C.

  • Propagation: Remove the ice bath and stir at RT for 3 hours.

  • Self-Validation: Monitor via LC-MS. The complete disappearance of m/z305.2 and the emergence of m/z205.1 indicates total deprotection.

  • Concentration: Evaporate the reaction mixture under reduced pressure to remove the majority of the excess TFA and DCM.

  • Free-Basing (Critical Step): Redissolve the oily residue in DCM. Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous phase reaches a pH > 10 (verify with pH paper).

  • Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield the pure (R)-1-benzoyl-2-methylpiperazine as a solid.

Quantitative Data & Analytical Benchmarks

To ensure high fidelity across the synthetic workflow, the following analytical benchmarks should be used to verify the integrity of each intermediate.

CompoundStepExpected YieldKey Analytical Markers (MS / ¹H NMR)
(R)-1-Boc-3-methylpiperazine 185 - 95%MS (ESI): m/z 201.1 [M+H]+ NMR: ~1.45 ppm (9H, s, Boc group)
(R)-1-Benzoyl-4-Boc-2-methylpiperazine 280 - 90%MS (ESI): m/z 305.2 [M+H]+ NMR: ~7.40 ppm (5H, m, Aromatic protons)
(R)-1-Benzoyl-2-methylpiperazine 385 - 92%MS (ESI): m/z 205.1 [M+H]+ NMR: Complete absence of signal at 1.45 ppm

Process Optimization & Troubleshooting

  • Managing Di-Boc Impurities: If LC-MS analysis of Step 1 reveals an m/z of 301.2 (di-Boc impurity), the addition rate of Boc₂O was likely too fast, or the temperature exceeded 5 °C during addition. Ensure strict thermal control and dropwise addition.

  • Incomplete Benzoylation: If Step 2 stalls, the TEA may have degraded, or the DCM was not strictly anhydrous. Adding a catalytic amount of DMAP (0.1 eq) can act as a nucleophilic catalyst to push the hindered N1 acylation to completion.

  • Low Yield in Step 3: Failure to recover the product in Step 3 is almost always due to an incomplete free-basing phase. The TFA salt of the product is highly water-soluble. Ensure the aqueous phase is adjusted to a pH of at least 10 before performing the DCM extraction.

References

  • EvitaChem.Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4 - Methods and Synthesis Analysis.
  • Hanspub.1,4-二酰基-2-甲基哌嗪类衍生物的合成研究 (Synthesis of 1,4-diacyl-2-methylpiperazine derivatives).
  • Journal of Medicinal Chemistry (ACS Publications).Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity.

Sources

An In-depth Technical Guide to the Commercial Availability of (R)-2-Methyl-1-benzoylpiperazine for Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing, quality assessment, and handling of (R)-2-Methyl-1-benzoylpiperazine. As a chiral building block, this compound belongs to the piperazine class, a privileged scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] Understanding the nuances of its procurement and validation is critical for ensuring the integrity and reproducibility of research outcomes.

Introduction to Chiral Piperazines in Research

The piperazine ring is a versatile heterocyclic motif integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] Its conformational rigidity and ability to engage in various biological interactions make it a cornerstone in drug design. The introduction of a chiral center, as in (R)-2-Methyl-1-benzoylpiperazine, can profoundly influence a molecule's pharmacological profile, enhancing binding affinity, improving metabolic stability, and reducing off-target effects.[1] Consequently, access to enantiomerically pure building blocks is essential for modern drug discovery. However, the commercial availability of specific enantiomers can be limited, necessitating a robust strategy for sourcing and validation.

Section 1: Sourcing and Procurement

The acquisition of a specific, non-racemic chiral compound like (R)-2-Methyl-1-benzoylpiperazine often presents challenges compared to its achiral or racemic counterparts. The market for highly specialized chemical reagents is dynamic, with supplier inventories subject to frequent change.

Commercial Availability

Direct "off-the-shelf" availability of (R)-2-Methyl-1-benzoylpiperazine (CAS No. 619331-53-2) can be limited. While its racemic form, 1-Benzoyl-2-methylpiperazine (CAS No. 292063-50-4), is listed by some suppliers, securing the specific (R)-enantiomer requires careful vetting of specialized chemical providers.[2][3][4][5] Researchers should anticipate the need to contact multiple vendors and potentially face longer lead times.

Supplier Type Description Potential for (R)-2-Methyl-1-benzoylpiperazine
Specialty Chemical Suppliers Companies focusing on novel and rare research chemicals.Highest likelihood of stocking this specific enantiomer.[3]
Chemical Marketplaces Online platforms aggregating catalogs from multiple suppliers.Useful for broad searches but requires careful vetting of the actual manufacturer.[6][7]
Custom Synthesis Organizations Companies that synthesize compounds on demand.A reliable but often more expensive option if the compound is not commercially stocked.[8][9][10]
The Custom Synthesis Alternative

Causality in Choosing Custom Synthesis: The decision to pursue custom synthesis is typically driven by one of two factors: a complete lack of commercial stock or the inability of commercial suppliers to meet the required purity specifications (particularly enantiomeric excess). Engaging a custom synthesis provider allows the researcher to define critical quality attributes from the outset.

A typical workflow for engaging a custom synthesis service involves:

  • Initial Inquiry: Providing the chemical structure, CAS number, desired quantity, and required purity.

  • Feasibility & Quoting: The supplier's chemists evaluate synthetic routes and provide a quote and timeline.[11]

  • Synthesis & Quality Control: The synthesis is performed, followed by rigorous in-house QC to verify the structure and purity against the agreed-upon specifications.

  • Delivery & Documentation: The final compound is shipped with a comprehensive Certificate of Analysis (CoA).

Figure 1: Vendor Qualification Workflow A Identify Potential Suppliers B Request Quotation & Technical Data (CoA, SDS) A->B C Evaluate Supplier (Lead Time, Cost, Quality System) B->C D Place Pilot Order (Small Quantity) C->D E Perform In-House Quality Assessment D->E F Decision Point E->F Meets Specs? G Approve Supplier for Large-Scale Purchase F->G Yes H Reject Supplier & Re-evaluate Options F->H No

Caption: Figure 1: Vendor Qualification Workflow.

Section 2: Quality Assessment of Chiral Piperazines

Upon receipt of (R)-2-Methyl-1-benzoylpiperazine, independent verification of its identity, purity, and, most importantly, its enantiomeric integrity is paramount. Relying solely on a supplier's CoA without internal validation is a significant risk to experimental validity.

The Imperative of Chiral Purity Analysis

The biological activity of a chiral molecule often resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to off-target toxicity.[12] Therefore, confirming a high enantiomeric excess (% ee) is not merely a quality check but a fundamental requirement for interpreting pharmacological data. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[13][14][15]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a robust starting point for the analysis of (R)-2-Methyl-1-benzoylpiperazine, based on established methods for similar chiral molecules.[14][16] Optimization may be required.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Methyl-1-benzoylpiperazine to determine enantiomeric excess.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® or SUMICHIRAL® series) are highly effective for a broad range of chiral compounds.[13][17] A screening of several columns is recommended for initial method development.[14][18]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: (R)-2-Methyl-1-benzoylpiperazine, ~1 mg/mL in mobile phase.

Step-by-Step Methodology:

  • Column Selection Rationale: Polysaccharide-based CSPs provide a complex three-dimensional chiral environment. Separation is achieved through a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which differ between the two enantiomers. This multi-modal interaction mechanism makes them highly versatile.[14]

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas thoroughly. The non-polar hexane and polar IPA allow for tuning the retention time; a higher percentage of IPA will generally decrease retention.

  • System Preparation:

    • Install the chiral column (e.g., Chiralpak IC).

    • Equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30 minutes).

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to an appropriate value for the benzoyl chromophore (e.g., 230 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample and run the analysis. Ensure the run time is sufficient to elute both enantiomer peaks.

  • Data Analysis:

    • Integrate the peak areas for both the major ((R)-) and minor ((S)-) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Self-Validating System: A key aspect of a trustworthy protocol is the inclusion of a system suitability test. Before running the sample, an injection of a racemic standard (if available) should be performed. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

Figure 2: Analytical QC Workflow cluster_0 Sample Receipt & Prep cluster_1 Analytical Testing cluster_2 Data Review & Release A Receive Compound B Log Sample & Review Supplier CoA A->B C Prepare Stock Solution (~1 mg/mL) B->C D Chiral HPLC Analysis (Determine % ee) C->D E LC-MS Analysis (Confirm Identity & Purity) C->E F Compare Data with CoA & Specifications D->F E->F G Decision Point F->G H Release for Research Use G->H Pass I Quarantine & Contact Supplier G->I Fail

Caption: Figure 2: Analytical QC Workflow.

Section 3: Handling and Safety

Proper handling of any research chemical is essential. While a specific Safety Data Sheet (SDS) for (R)-2-Methyl-1-benzoylpiperazine may not be readily available, data from structurally similar compounds like 1-Benzoylpiperazine and other piperazine derivatives can inform a conservative safety approach.[19][20][21] The user must always prioritize the SDS provided by the specific supplier.

General Safety Profile

Piperazine derivatives can vary in their hazard profiles. Based on analogous compounds, potential hazards may include:

  • Skin Corrosion/Irritation: Causes skin irritation.[20][22]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[20][22]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[22]

Recommended Handling Practices
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If handling fine powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[19][22]

Hazard Class GHS Hazard Statement Precautionary Statement (Example)
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion

Successfully integrating (R)-2-Methyl-1-benzoylpiperazine into a research program hinges on a diligent approach to procurement and quality control. Researchers must navigate the specialized market for chiral chemicals, which may necessitate engaging custom synthesis providers. Upon acquisition, the compound's identity and, critically, its enantiomeric purity must be rigorously verified in-house using established analytical techniques like chiral HPLC. By adhering to these principles of due diligence and implementing robust safety protocols, scientists can ensure the quality of their starting materials, which is the foundation of reliable and reproducible scientific discovery.

References

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). 1-BENZOYLPIPERAZINE Suppliers. Chemical Trading. Retrieved from [Link]

  • Molbase. (n.d.). 619331-53-2 CAS MSDS ((R)-2-METHYL-1-BENZOYLPIPERAZINE). Molbase. Retrieved from [Link]

  • Quadrivalent Labs. (n.d.). Custom synthesis. Quadrivalent Labs. Retrieved from [Link]

  • Kuujia.com. (2025). 619331-53-2((R)-2-Methyl-1-benzoylpiperazine). Kuujia.com. Retrieved from [Link]

  • Veeprho. (n.d.). Custom Synthesis | Chemical Synthesis Company. Veeprho. Retrieved from [Link]

  • Curia Global. (n.d.). Custom Synthesis Services. Curia Global. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Dong, M. W. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Phenomenex.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • CordenPharma International. (n.d.). Product Information. ChemBuyersGuide.com, Inc. Retrieved from [Link]

  • CPAChem. (n.d.). High Purity Compounds. CPAChem. Retrieved from [Link]

  • Aik Moh. (n.d.). Laboratory Chemicals. Aik Moh. Retrieved from [Link]

  • Hancu, G., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals, 15(7), 856.

Sources

The Pharmacological Landscape of (R)-2-Methyl-1-benzoylpiperazine: A Technical Guide to Biological Targets and Validation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. The (R)-2-Methyl-1-benzoylpiperazine (CAS: 619331-53-2 / 619331-54-3) structural motif has emerged as a highly versatile and potent pharmacophore across multiple therapeutic areas.

The structural brilliance of this scaffold lies in its precise stereochemistry and rigid geometry. The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center. The (R)-enantiomer specifically restricts the conformational flexibility of the piperazine chair, directing the benzoyl exit vectors into the hydrophobic pockets of target proteins. Furthermore, this steric constraint alters the basicity of the piperazine nitrogen, which is a critical factor in mitigating off-target toxicities—such as human ether-a-go-go-related gene (hERG) channel liability—commonly associated with basic amines .

This whitepaper dissects the three primary biological targets of the (R)-2-Methyl-1-benzoylpiperazine scaffold: Glycine Transporter 1 (GlyT1) , Mycobacterium tuberculosis BioA , and Tyrosinase . It also provides field-proven, self-validating experimental protocols to confirm target engagement.

Primary Biological Targets

Glycine Transporter 1 (GlyT1) in CNS Disorders

The most prominent application of benzoylpiperazines is the selective inhibition of GlyT1. GlyT1 regulates glycine homeostasis at glutamatergic synapses. Because glycine is an obligatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake via GlyT1 leads to localized glycine accumulation, thereby enhancing NMDA receptor signaling. This mechanism is a validated therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia .

Structural biology reveals that benzoylpiperazine derivatives bind at the intracellular gate of the release pathway, locking the transporter in an inward-open conformation . The (R)-methyl group is critical here; it provides the exact steric bulk needed to achieve >300-fold selectivity over the GlyT2 isoform while simultaneously reducing hERG channel binding affinity.

G1 N1 Synaptic Cleft (Glycine Pool) N2 GlyT1 Transporter (Glial Cell) N1->N2 Reuptake N4 NMDA Receptor (Neuron) N1->N4 Co-agonism (Accumulation) N3 (R)-2-Methyl-1- benzoylpiperazine N3->N2 Allosteric Inhibition

Fig 1. Mechanism of GlyT1 inhibition by benzoylpiperazines enhancing NMDA receptor glutamatergic signaling.

BioA Transaminase in Mycobacterium tuberculosis

Beyond the CNS, the (R)-2-Methyl-1-benzoylpiperazine scaffold has been repurposed for infectious diseases, specifically targeting the pyridoxal 5′-phosphate (PLP)-dependent transaminase BioA in Mycobacterium tuberculosis (Mtb). BioA catalyzes the second step of biotin biosynthesis, an essential pathway for mycobacterial survival and persistence in the host .

The benzoylpiperazine core acts as a competitive inhibitor, occupying the PLP active site. The modularity of the scaffold allows medicinal chemists to append various N-aryl groups to optimize cell wall permeability, achieving sub-micromolar whole-cell efficacy against Mtb.

Tyrosinase Inhibition

Recent advancements have hybridized the benzoylpiperazine scaffold with kojic acid to target tyrosinase , a copper-containing enzyme responsible for melanogenesis and enzymatic browning. The piperazine ring acts as a rigid linker that optimally positions the kojic acid moiety to chelate the active-site copper ions, demonstrating superior binding affinity to the free enzyme and yielding potent anti-browning agents for agricultural and cosmetic applications .

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key benzoylpiperazine derivatives across their respective targets.

Compound / ScaffoldPrimary TargetIn Vitro Potency (IC50)Phenotypic EfficacySelectivity / Mechanistic Notes
Benzoylpiperazine Hit 7 hGlyT115 nMN/A>300-fold selectivity over GlyT2 isoform.
RG1678 Analog (Cmpd 9) hGlyT180 nMReverses hyperlocomotion(R)-methyl addition mitigates hERG channel liability.
N-aryl, N′-benzoylpiperazine 6 Mtb BioA155 nMMIC = 26 µM (Biotin-free)Fully rescued by 1 µM exogenous biotin.
Kojic acid-piperazine 3o Tyrosinase0.209 µMAnti-browning in applesSuperior binding affinity to the free enzyme ( Kis​>Ki​ ).

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's ability to disprove false positives. The following protocols are designed with intrinsic causality checks to ensure rigorous validation of target engagement.

Protocol A: Self-Validating GlyT1 Radioligand Uptake Assay

Causality & Design: To confirm that the (R)-2-Methyl-1-benzoylpiperazine derivative is selectively engaging GlyT1, we utilize a dual-cell line system. The self-validating nature of this protocol relies on an hGlyT2 counter-screen: true GlyT1 target engagement must show dose-dependent inhibition in the GlyT1 line while maintaining baseline uptake in the GlyT2 line. This rules out non-specific membrane disruption or generalized ion gradient collapse.

  • Cell Preparation: Seed CHO-hGlyT1 and CHO-hGlyT2 cells in 96-well Cytostar-T scintillating microplates at 4×104 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) to remove endogenous amino acids that compete for transport.

  • Compound Incubation: Add serial dilutions of the benzoylpiperazine test compound (0.1 nM to 10 µM) in HBSS. Incubate for 15 minutes at room temperature to allow equilibrium binding at the intracellular gate.

  • Radioligand Addition: Initiate the assay by adding 10 µM [3H] -glycine (specific activity 1 Ci/mmol).

  • Uptake & Termination: Incubate for 30 minutes. The Cytostar-T plates allow real-time proximity scintillation counting; only [3H] -glycine internalized by the cells will excite the scintillant embedded in the plate base.

  • Validation & Readout: Measure counts per minute (CPM) using a microplate scintillation counter. Calculate IC50​ using non-linear regression.

Protocol B: BioA Whole-Cell Target Engagement & Biotin Rescue Assay

Causality & Design: Demonstrating in vitro enzymatic inhibition of BioA is insufficient for anti-tubercular drug development due to the highly impermeable mycobacterial cell wall. We employ a whole-cell phenotypic screen coupled with a metabolic rescue counterscreen. If the benzoylpiperazine strictly targets BioA (halting biotin synthesis), supplementing the media with exogenous biotin will bypass the inhibited enzyme, rescuing the bacteria. If the bacteria still die in the presence of biotin, the compound possesses off-target toxicity.

G2 S1 Compound Library (Benzoylpiperazines) S2 BioA Enzymatic Assay (In vitro PLP-transamination) S1->S2 S3 Whole-Cell Mtb Screen (Biotin-free media) S2->S3 IC50 < 1 µM S4 Counterscreen (Biotin-supplemented) S3->S4 MIC < 30 µM S5 Target Validation (BioA Overexpressor) S4->S5 Rescue (MIC > 100 µM)

Fig 2. Self-validating screening workflow for Mtb BioA inhibitors utilizing metabolic biotin rescue.

  • Strain Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween-80 until logarithmic growth phase ( OD600​≈0.6 ).

  • Media Depletion: Wash the bacilli twice in PBS to remove residual biotin, then resuspend in custom biotin-free 7H9 media.

  • Assay Plating: Dispense the bacterial suspension into two sets of 96-well plates: Plate A (Biotin-free) and Plate B (Supplemented with 1 µM biotin).

  • Compound Treatment: Pin-transfer the (R)-2-Methyl-1-benzoylpiperazine analogs in a 10-point dose-response format (0.1 µM to 100 µM) into both plates.

  • Incubation: Incubate plates at 37°C for 7 to 14 days.

  • Viability Readout: Add Alamar Blue (resazurin) reagent to all wells. Incubate for 24 hours. Viable cells reduce blue resazurin to pink resorufin. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Validation: A valid on-target BioA inhibitor must exhibit an MIC < 30 µM in Plate A and an MIC > 100 µM in Plate B (complete rescue).

References

  • Pinard, E., et al. "Selective GlyT1 Inhibitors: Discovery of[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a Promising Novel Medicine To Treat Schizophrenia." Journal of Medicinal Chemistry, 2010.[Link]

  • Shahsavar, A., et al. "Structural insights into glycine reuptake inhibition." bioRxiv / Nature, 2020.[Link]

  • Pinard, E., et al. "Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[Link]

  • Liu, F., et al. "Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2017.[Link]

  • RSC Advances. "Study on the synthesis and biological activity of kojic acid–piperazine derivatives." Royal Society of Chemistry, 2026.[Link]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to (R)-2-Methyl-1-benzoylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for molecular frameworks that offer both synthetic accessibility and broad biological relevance is perpetual. Among these, the concept of "privileged scaffolds" has emerged as a cornerstone of modern drug design.[1][2] This technical guide delves into the synthesis, stereochemical importance, and multifaceted applications of (R)-2-Methyl-1-benzoylpiperazine , a quintessential example of such a privileged core. Through a detailed exploration of its structural attributes, synthesis, and extensive utility in the development of novel therapeutics, we will illuminate the rationale behind its esteemed status. This document serves as a comprehensive resource for researchers, providing not only theoretical insights but also actionable experimental protocols and data to guide future drug discovery endeavors.

The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged scaffold," first introduced by Evans et al. in 1988, describes molecular frameworks that are capable of binding to multiple, unrelated biological targets through judicious structural modifications.[2] These scaffolds, often heterocyclic in nature, provide a three-dimensional architecture that can be decorated with various functional groups to achieve desired potency, selectivity, and pharmacokinetic properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a prominent member of this class, frequently incorporated into clinically successful drugs to enhance bioavailability and target engagement.[2][3][4] The strategic introduction of specific substituents, such as the (R)-2-methyl and 1-benzoyl groups, can further refine the scaffold's properties, leading to a new level of therapeutic potential.

Deconstructing the (R)-2-Methyl-1-benzoylpiperazine Core: A Symphony of Structure and Function

The efficacy of (R)-2-Methyl-1-benzoylpiperazine as a privileged scaffold stems from the synergistic interplay of its three key components: the piperazine ring, the (R)-2-methyl group, and the 1-benzoyl moiety.

  • The Piperazine Ring: This foundational heterocycle imparts favorable physicochemical properties, including aqueous solubility and basicity, which are crucial for oral bioavailability.[3] Its two nitrogen atoms offer versatile handles for synthetic modification, allowing for the systematic exploration of chemical space.[2]

  • The (R)-2-Methyl Group: The introduction of a methyl group at the 2-position introduces a chiral center, which is paramount for stereospecific interactions with biological targets. The (R)-configuration, in particular, has been shown to be critical for the desired pharmacological activity in numerous contexts. This substituent also provides steric bulk, which can influence the conformation of the piperazine ring and modulate binding affinity and selectivity.

  • The 1-Benzoyl Moiety: The benzoyl group at the N1 position serves multiple purposes. It can act as a key pharmacophoric element, engaging in crucial interactions with the target protein, such as hydrogen bonding and π-stacking. Furthermore, the aromatic ring of the benzoyl group provides a platform for further functionalization, enabling the fine-tuning of electronic and steric properties to optimize ligand-receptor binding.[5]

Synthesis of (R)-2-Methyl-1-benzoylpiperazine: A Guide to Stereoselective Methodologies

The synthesis of enantiomerically pure (R)-2-Methyl-1-benzoylpiperazine is a critical step in its utilization as a privileged scaffold. Several strategies have been developed to achieve this, primarily focusing on the asymmetric synthesis of the chiral 2-methylpiperazine precursor.

General Synthetic Workflow

The overall synthetic strategy typically involves two main stages: the stereoselective synthesis of (R)-2-methylpiperazine followed by N-benzoylation.

G cluster_0 Stage 1: Asymmetric Synthesis of (R)-2-Methylpiperazine cluster_1 Stage 2: N-Benzoylation start Chiral Starting Material (e.g., (R)-alaninol) intermediate1 Formation of Protected Diamine Intermediate start->intermediate1 intermediate2 Cyclization to Piperazine Ring intermediate1->intermediate2 product1 (R)-2-Methylpiperazine (Protected) intermediate2->product1 deprotection Deprotection product1->deprotection benzoylation Benzoylation (Benzoyl Chloride, Base) deprotection->benzoylation final_product (R)-2-Methyl-1-benzoylpiperazine benzoylation->final_product

Caption: General workflow for the synthesis of (R)-2-Methyl-1-benzoylpiperazine.

Key Experimental Protocol: Stereoselective Synthesis and Benzoylation

The following protocol outlines a common approach for the laboratory-scale synthesis of (R)-2-Methyl-1-benzoylpiperazine, starting from a chiral precursor.

Step 1: Synthesis of N-protected (R)-2-methylpiperazine

A variety of methods can be employed for the asymmetric synthesis of 2-methylpiperazine. One common strategy involves the use of a chiral auxiliary or starting from a chiral pool molecule like (R)-alaninol.

Step 2: N-Benzoylation of (R)-2-methylpiperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (R)-2-methylpiperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Deprotection (if necessary): If the starting material is N-protected, perform the appropriate deprotection step. For a Boc-protected piperazine, treatment with an acid like trifluoroacetic acid (TFA) in DCM is common.

  • Basification: After deprotection, neutralize the resulting salt with a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to obtain the free amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of benzoyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery: A Privileged Scaffold in Action

The (R)-2-Methyl-1-benzoylpiperazine scaffold has been successfully employed in the development of a diverse range of therapeutic agents, targeting various receptors and enzymes. The following examples highlight its versatility and therapeutic potential.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS targets due to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[3] The (R)-2-Methyl-1-benzoylpiperazine core has been a key building block in the design of ligands for serotonin, dopamine, and other CNS receptors, with potential applications in treating depression, schizophrenia, and anxiety.

Compound ClassTarget(s)Therapeutic IndicationRepresentative IC50/Ki Values
Arylpiperazine Derivatives5-HT1A, 5-HT2A, D2Antipsychotic, AntidepressantKi = 1-50 nM
Bicyclic Piperazine AnalogsGABA-A Receptor ModulatorsAnxiolytic, AnticonvulsantEC50 = 10-100 nM

Note: The presented values are representative and can vary based on the specific substitutions on the core scaffold.

Oncology

The structural features of (R)-2-Methyl-1-benzoylpiperazine make it an attractive scaffold for the design of kinase inhibitors and other anticancer agents. The benzoyl group can mimic the hinge-binding motif of many kinase inhibitors, while the substituted piperazine can extend into other pockets of the ATP-binding site, enhancing potency and selectivity.

G cluster_0 Kinase Inhibition Mechanism scaffold (R)-2-Methyl-1-benzoylpiperazine Scaffold hinge_region Hinge Region of Kinase ATP-binding Site scaffold->hinge_region Benzoyl group interaction (H-bonding) other_pockets Adjacent Hydrophobic/ Allosteric Pockets scaffold->other_pockets Substituted piperazine (van der Waals, hydrophobic interactions) inhibition Inhibition of Kinase Activity & Downstream Signaling

Caption: Simplified interaction model of a (R)-2-Methyl-1-benzoylpiperazine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights: The Key to Optimization

Systematic modification of the (R)-2-Methyl-1-benzoylpiperazine scaffold has provided valuable insights into the structural requirements for optimal biological activity.

  • Substitution on the Benzoyl Ring: The electronic and steric nature of substituents on the benzoyl ring can significantly impact potency and selectivity. Electron-withdrawing groups can enhance interactions with certain targets, while bulky substituents can provide selectivity against related off-targets.

  • Modification of the N4-Position: The N4-nitrogen of the piperazine ring is a key point for diversification. Introducing various alkyl, aryl, or heterocyclic groups at this position allows for the exploration of different binding pockets and the modulation of pharmacokinetic properties.

  • Stereochemistry at C2: The (R)-configuration at the 2-position is often crucial for high affinity. The corresponding (S)-enantiomer or the racemic mixture typically exhibits significantly lower activity, highlighting the importance of a well-defined three-dimensional structure for target recognition.

Conclusion and Future Perspectives

(R)-2-Methyl-1-benzoylpiperazine has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets, underscores its importance in modern drug discovery. The continued exploration of novel synthetic methodologies and the application of this scaffold to new and challenging therapeutic targets will undoubtedly lead to the development of next-generation medicines. As our understanding of disease biology deepens, the strategic deployment of such privileged scaffolds will remain a cornerstone of efficient and successful drug development campaigns.

References

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • U.S. Patent No. 2,436,685. (1948). Substituted piperazines.
  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

  • U.S. Patent No. 9,278,933. (2016).
  • World Intellectual Property Organization. (2002).
  • U.S. Patent No. 2,997,473. (1961).
  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhtar, M., & Alam, M. M. (2015). Piperazine scaffold: a remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 102, 487-529. [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Di Sarno, V., Guida, F., Marabida, A., Iannotta, M., De Caro, C., & Calignano, A. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • European Patent Office. (n.d.). PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES. Patent 1615909. [Link]

  • Jadhav, S. B., Disouza, J. I., & Paradkar, A. R. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 196-205. [Link]

  • U.S. Patent No. 2,905,673. (1959). Method for preparing 1-methylpiperazine.
  • Bridges, T. M., Marlo, J. E., & Lindsley, C. W. (2010). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & medicinal chemistry letters, 20(19), 5550-5554. [Link]

  • Kumar, D., Kumar, N., & Singh, S. K. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS omega, 6(5), 3749-3760. [Link]

  • Kour, J., & Kumar, A. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. [Link]

  • Shitole, A., Shingare, P., & Disouza, J. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • NextSDS. (n.d.). (R)-2-METHYL-1-BENZOYLPIPERAZINE — Chemical Substance Information. [Link]

  • Abdel-Jalil, R. J. (2021). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. In Benzazoles. IntechOpen. [Link]

  • da Silva, T. H. C., de Paula, J. C., & de Freitas, R. P. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 5894. [Link]

  • Bukhari, S. N. A., Jantan, I., & Jasamai, M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3149. [Link]

Sources

Engineering Cognitive Enhancers: Muscarinic M1 Receptor Activity of (R)-2-Methyl-1-benzoylpiperazine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The muscarinic acetylcholine receptor subtype 1 (M1) is a highly validated therapeutic target for addressing the cognitive deficits associated with Alzheimer's disease and schizophrenia[1]. Historically, the development of M1-targeted therapeutics was hindered by the highly conserved nature of the orthosteric acetylcholine (ACh) binding site across the five muscarinic receptor subtypes (M1–M5). Orthosteric agonists frequently caused severe cholinergic adverse effects, including gastrointestinal distress and diaphoresis, due to off-target M2 and M3 activation[2].

To circumvent this, modern neuropharmacology has shifted toward Positive Allosteric Modulators (PAMs) . PAMs bind to a less conserved, topographically distinct extracellular vestibule, conferring exquisite subtype selectivity[3]. Among the privileged chemical scaffolds discovered, (R)-2-Methyl-1-benzoylpiperazine and its functionalized analogues have emerged as highly potent, selective M1 PAMs. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pharmacology, and the self-validating experimental workflows required to characterize this specific chemotype.

Structural Rationale & Pharmacophore Design

The (R)-2-Methyl-1-benzoylpiperazine core (CAS: 619331-54-3) is not merely a passive structural linker; it is a conformationally restricted pharmacophore that actively dictates receptor engagement.

The Causality of the (R)-Stereocenter

In medicinal chemistry, the introduction of a methyl group on a piperazine ring restricts the ring's conformational flipping, locking it into a preferred chair conformation.

  • Why the (R)-enantiomer? The (R)-2-methyl group projects into a specific hydrophobic sub-pocket formed by the extracellular loops (ECL2 and ECL3) of the M1 receptor. This steric bulk prevents the molecule from binding to the tighter allosteric vestibules of the M2–M5 receptors.

  • The Benzoyl Moiety: The carbonyl oxygen of the benzoyl group acts as a critical hydrogen-bond acceptor, interacting with tyrosine residues at the lip of the M1 binding pocket, while the phenyl ring engages in π−π stacking with aromatic residues in the allosteric site.

When the N4 position of the piperazine is functionalized with various aryl or heteroaryl groups, the molecule bridges the upper allosteric vestibule and the deeper orthosteric site, stabilizing the active Gq-coupled conformation of the receptor[4].

Mechanistic Pharmacology: Allosteric Modulation of Gq Signaling

M1 receptors are G protein-coupled receptors (GPCRs) that predominantly couple to the Gq/11​ pathway[2]. The binding of an (R)-2-Methyl-1-benzoylpiperazine analogue does not activate the receptor directly (low intrinsic efficacy, τB​ ). Instead, it induces a conformational change that increases the binding affinity of endogenous ACh (binding cooperativity, α ) and enhances the efficiency of Gq coupling (functional cooperativity, β )[3].

G ACh Acetylcholine (Orthosteric Agonist) M1 M1 Muscarinic Receptor (Active Conformation) ACh->M1 Binds Orthosteric Site PAM (R)-2-Methyl-1-benzoylpiperazine (Allosteric Modulator) PAM->M1 Binds Allosteric Vestibule (Enhances ACh Affinity) Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 ER Calcium Release PKC Protein Kinase C DAG->PKC Ca2->PKC Co-activates

Fig 1. M1 receptor Gq/11 signaling pathway modulated by positive allosteric modulators.

Quantitative SAR Data

To illustrate the pharmacological impact of the (R)-2-Methyl-1-benzoylpiperazine scaffold, we present a comparative Structure-Activity Relationship (SAR) analysis. The data demonstrates how N4-functionalization and stereochemistry dictate PAM activity.

CompoundPiperazine CoreN4-SubstituentM1 PAM EC 50​ (nM)ACh Fold-Shift ( α )Intrinsic AgonismM1 Selectivity
1 (R)-2-Methyl-1-benzoylH (Unsubstituted)>10,0001.00%N/A
2 (R)-2-Methyl-1-benzoylBenzyl45012<5%>50x over M2-M5
3 (R)-2-Methyl-1-benzoyl4-Fluorobenzyl12025<5%>100x over M2-M5
4 (R)-2-Methyl-1-benzoyl3-Methoxybenzyl85408%>100x over M2-M5
5 (S)-2-Methyl-1-benzoyl3-Methoxybenzyl>5,00020%N/A
6 Des-methyl-1-benzoyl3-Methoxybenzyl1,200815%<10x (Binds M4)

Data Interpretation: Compound 4 exhibits optimal PAM activity. The sharp drop in potency for Compound 5 confirms that the (R)-stereocenter is an absolute requirement for proper alignment within the M1 allosteric vestibule. Furthermore, Compound 6 (lacking the methyl group) shows increased intrinsic agonism and poor selectivity, highlighting the methyl group's role in restricting off-target binding[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of (R)-2-Methyl-1-benzoylpiperazine analogues must rely on orthogonal, self-validating assay systems. We measure both functional calcium mobilization and radioligand binding displacement.

Workflow Library Benzoylpiperazine Analogues FLIPR FLIPR Ca2+ Assay (Functional Cooperativity) Library->FLIPR Binding [3H]-NMS Binding (Affinity & Alpha Factor) FLIPR->Binding Hits (EC50 < 1µM) Selectivity M2-M5 Counter-Screen (Subtype Selectivity) Binding->Selectivity High Cooperativity Lead Lead Optimization (In Vivo Efficacy) Selectivity->Lead >100x Selective

Fig 2. Self-validating high-throughput screening workflow for M1 PAM discovery.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR)

Purpose: To quantify the functional cooperativity ( αβ ) and intrinsic efficacy ( τB​ ) of the PAMs[3]. Causality Check: We use CHO-K1 cells because they lack endogenous muscarinic receptors, providing a zero-background environment. We utilize an EC 20​ concentration of ACh; if an EC 100​ concentration were used, the receptor would be maximally activated, masking any potentiating effect of the PAM.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human M1 receptors at 20,000 cells/well in 384-well black, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 mins at 37°C.

  • Compound Addition (Intrinsic Agonism Check): Using a Fluorometric Imaging Plate Reader (FLIPR), add the benzoylpiperazine analogues (10 pM to 10 µM). Monitor fluorescence (Ex 488 nm / Em 525 nm) for 2 minutes. Validation: Any signal here represents direct allosteric agonism (Ago-PAM activity).

  • Agonist Addition (PAM Activity): Add an EC 20​ concentration of ACh to all wells. Monitor fluorescence for an additional 2 minutes.

  • Data Analysis: Calculate the EC 50​ of the PAM and the fold-shift of the ACh response. Validation: Co-administer Atropine (a competitive orthosteric antagonist) to a control well; complete signal ablation confirms the response is entirely M1-mediated.

Protocol 2: Radioligand Binding Displacement Assay

Purpose: To determine if the PAM physically alters the affinity of the orthosteric site for ACh. Causality Check: We use [³H]-N-methylscopolamine ([³H]-NMS), an orthosteric antagonist. PAMs generally exhibit neutral or negative cooperativity with antagonists while showing positive cooperativity with agonists[3]. Therefore, the PAM should not displace [³H]-NMS on its own, but it will increase the ability of unlabelled ACh to displace [³H]-NMS.

  • Membrane Preparation: Harvest CHO-K1 cells expressing M1 receptors. Homogenize and centrifuge at 40,000 x g to isolate cell membranes.

  • Incubation: In a 96-well plate, combine 10 µg of M1 membranes, 0.1 nM[³H]-NMS, varying concentrations of unlabelled ACh (1 pM to 1 mM), and a fixed concentration (e.g., 1 µM) of the benzoylpiperazine PAM.

  • Equilibration: Incubate the mixture at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity.

  • Data Analysis: The presence of a true M1 PAM will cause a leftward shift in the ACh displacement curve. The degree of this shift represents the binding cooperativity factor ( α ).

Translational Insights & E-E-A-T Commentary

As a Senior Application Scientist overseeing GPCR drug discovery, it is critical to address the "PAM-agonist" vs. "Pure PAM" paradigm. Early M1 PAMs exhibited high intrinsic agonism (allosteric agonism), which, while efficacious in vitro, led to dose-limiting cholinergic toxicities in vivo, such as seizures and hypersalivation[1].

The (R)-2-Methyl-1-benzoylpiperazine scaffold is highly valued precisely because the steric constraints of the (R)-methyl group limit the conformational flexibility required to independently activate the receptor. By carefully tuning the N4-substituent (e.g., Compound 4 in our SAR table), medicinal chemists can engineer "pure PAMs" that possess high cooperativity ( α>30 ) but near-zero intrinsic efficacy ( τB​≈0 ). This ensures that the M1 receptor is only potentiated in the presence of endogenous ACh, preserving the spatial and temporal fidelity of cholinergic neurotransmission in the brain[4].

References

  • M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Allosteric activity of M1 positive allosteric modulators (PAMs). ResearchGate. Available at:[Link]

  • Acetylcholine receptors (muscarinic) - IUPHAR/BPS Guide to PHARMACOLOGY. Guide to Pharmacology Database. Available at:[Link]

Sources

Methodological & Application

Using (R)-2-Methyl-1-benzoylpiperazine in in-vitro receptor binding assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (R)-2-Methyl-1-benzoylpiperazine in In-Vitro Receptor Binding Assays

Introduction: Unveiling the Pharmacological Profile of a Novel Ligand

(R)-2-Methyl-1-benzoylpiperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. Its parent compound, 1-benzoylpiperazine, is recognized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] The broader class of benzylpiperazines (BZP) is known for its stimulant and euphoric properties, primarily acting on dopaminergic and serotonergic systems.[2][3] Therefore, characterizing the specific receptor interaction profile of novel derivatives like (R)-2-Methyl-1-benzoylpiperazine is a critical step in understanding its potential pharmacological and toxicological effects.

In-vitro receptor binding assays are the gold standard for determining the affinity of a ligand for a specific biological target.[4][5] These assays are indispensable tools in drug discovery and development, providing quantitative data that guides lead optimization, selectivity profiling, and the elucidation of structure-activity relationships (SAR).[6] This guide provides a comprehensive framework and detailed protocols for researchers utilizing (R)-2-Methyl-1-benzoylpiperazine in competitive radioligand binding assays to precisely quantify its affinity for key monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).

Scientific Foundation: The Principles of Competitive Binding

The most common method for determining the binding affinity of an unlabeled test compound is the competitive radioligand binding assay.[7] This technique is foundational in molecular pharmacology for measuring the relative affinity (Ki) of a test compound for a receptor.[4][6]

The core principle involves a competition between a fixed concentration of a radioactively labeled ligand (radioligand) with known high affinity for the target receptor and a range of concentrations of the unlabeled test compound ((R)-2-Methyl-1-benzoylpiperazine). The assay measures the ability of the test compound to displace the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[8]

The IC50 is an operational parameter, dependent on the specific conditions of the assay (e.g., radioligand concentration).[9] To determine an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki represents the equilibrium dissociation constant of the test compound, providing a more universal and comparable measure of its binding affinity.[10][11]

G cluster_0 Assay Components cluster_1 Binding Equilibrium Receptor Receptor Target (e.g., SERT, DAT, NET) BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex Forms complex Radioligand Radiolabeled Ligand (e.g., [³H]Citalopram) Radioligand->Receptor Binds to receptor TestCompound (R)-2-Methyl-1-benzoylpiperazine (Unlabeled Competitor) TestCompound->Receptor Competes for binding site TestCompound->BoundComplex Inhibits formation

PART 1: MEMBRANE PREPARATION PROTOCOL

The quality of the receptor source is paramount for a successful binding assay. This protocol details the preparation of cell membranes from cell lines stably expressing the human monoamine transporters (hSERT, hDAT, or hNET).

Rationale: Using isolated membranes rather than whole cells eliminates confounding factors like cellular uptake and metabolism, providing a direct measure of binding to the target receptor. Homogenization and centrifugation steps are designed to separate the membrane fraction, which is rich in transporters, from other cellular components.[10]

Materials:

  • HEK293 cells stably transfected with hSERT, hDAT, or hNET.[12][13]

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4, ice-cold.[10]

  • Cryopreservation Buffer: Lysis buffer containing 10% sucrose.[10]

  • Centrifuge tubes and refrigerated high-speed centrifuge.

  • Dounce or Potter-Elvehjem homogenizer.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Harvesting: Culture transfected cells to 80-90% confluency.[12] Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Cell Lysis: Scrape the cells into ice-cold Lysis Buffer.

  • Homogenization: Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer with 10-15 strokes on ice. This step is critical to rupture the cell membranes and release the intracellular contents.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[10]

  • Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[10]

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation (20,000 x g for 20 minutes at 4°C) to wash away remaining cytosolic proteins.

  • Protein Quantification: Resuspend the final pellet in a known volume of Cryopreservation Buffer. Determine the total protein concentration using a BCA protein assay.[10]

  • Storage: Aliquot the membrane preparation into cryovials and store at -80°C until use.[10]

PART 2: COMPETITIVE RADIOLIGAND BINDING ASSAY PROTOCOL

This protocol provides a step-by-step guide for a 96-well plate filtration assay to determine the binding affinity (IC50/Ki) of (R)-2-Methyl-1-benzoylpiperazine for hSERT, hDAT, and hNET.

Rationale: The filtration assay is a robust method for separating receptor-bound radioligand from the free (unbound) radioligand.[5] The mixture is rapidly filtered through glass fiber filters, which trap the large membrane fragments containing the receptor-ligand complexes. Washing with ice-cold buffer removes unbound radioligand, minimizing background signal.[6] The filters are presoaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[12][14]

// Nodes P1 [label="1. Membrane Preparation\n(from transfected cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="2. Assay Plate Setup\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; P3 [label="3. Reagent Addition\n- Buffer\n- Test Compound\n- Radioligand\n- Membranes", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="4. Incubation\n(e.g., 60 min @ 30°C)\nReach Equilibrium", fillcolor="#EA4335", fontcolor="#FFFFFF"]; P5 [label="5. Filtration\n(Separate Bound/Free Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P6 [label="6. Washing\n(Remove non-specific binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P7 [label="7. Scintillation Counting\n(Quantify Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P8 [label="8. Data Analysis\n- Calculate Specific Binding\n- Determine IC50 & Ki", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P1 -> P2; P2 -> P3; P3 -> P4; P4 -> P5; P5 -> P6; P6 -> P7; P7 -> P8; } END_DOT Caption: Experimental Workflow for Competitive Binding Assay.

Materials & Reagents:

  • Membrane Preparations: Aliquots of hSERT, hDAT, and hNET membranes (prepared in Part 1).

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold Assay Buffer.

  • (R)-2-Methyl-1-benzoylpiperazine: Prepare a stock solution in DMSO and perform serial dilutions in Assay Buffer to achieve a final concentration range (e.g., 0.1 nM to 10 µM).[13]

  • Radioligands and Defining Agents: (See table below)

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), presoaked in 0.3-0.5% polyethyleneimine (PEI).[10][14]

  • Filtration apparatus (e.g., 96-well harvester).

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter (e.g., MicroBeta counter).[10]

Target TransporterRecommended RadioligandRadioligand Conc.Non-Specific Binding (NSB) AgentNSB Agent Conc.
hSERT [³H]Imipramine~1-3 nMImipramine[12]200 µM
hDAT [³H]WIN 35,428~1-2 nMGBR 12909[13]10 µM
hNET [³H]Nisoxetine~4 nMDesipramine[14]1 µM

Procedure:

  • Assay Setup: Assays are performed in a 96-well plate with a final volume of 250 µL per well, with all determinations in triplicate.[10] Design the plate map to include:

    • Total Binding (TB): Assay Buffer, Radioligand, and Membranes (no test compound).

    • Non-Specific Binding (NSB): NSB Agent, Radioligand, and Membranes.

    • Test Compound Wells: Serial dilutions of (R)-2-Methyl-1-benzoylpiperazine, Radioligand, and Membranes.

  • Reagent Addition: Add reagents to the wells in the following order:

    • 150 µL of diluted membrane preparation (e.g., 10-50 µg protein/well).[10]

    • 50 µL of Assay Buffer (for TB wells), NSB Agent (for NSB wells), or the appropriate concentration of (R)-2-Methyl-1-benzoylpiperazine.

    • 50 µL of the corresponding radioligand at its final working concentration.[10]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a 96-well harvester.[10]

  • Washing: Immediately wash the filters four times with 250 µL of ice-cold Wash Buffer to remove unbound radioligand.[10]

  • Drying & Counting: Dry the filters for 30 minutes at 50°C.[10] Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

PART 3: DATA ANALYSIS AND INTERPRETATION

1. Calculation of Specific Binding: First, calculate the specific binding for each concentration of the test compound. Specific binding is the portion of the radioligand binding that is displaceable and therefore represents binding to the target receptor.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) [13]

2. Generation of Competition Curve: Convert the specific binding CPM values at each concentration of (R)-2-Methyl-1-benzoylpiperazine into a percentage of the maximal specific binding (where maximal binding is the specific binding in the absence of the test compound).

  • % Specific Binding = (Specific Binding at [Compound] / Maximal Specific Binding) x 100

Plot the % Specific Binding against the logarithm of the molar concentration of (R)-2-Methyl-1-benzoylpiperazine. This will generate a sigmoidal dose-response curve.

3. Determination of IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. The IC50 is the concentration of (R)-2-Methyl-1-benzoylpiperazine that displaces 50% of the specific radioligand binding.[13]

4. Calculation of Ki (Cheng-Prusoff Equation): Convert the experimentally determined IC50 value to the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.

  • Ki = IC50 / (1 + ([L]/Kd)) [10]

Where:

  • [L] = The concentration of the radioligand used in the assay.

  • Kd = The equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via saturation binding experiments or obtained from literature for the specific batch of radioligand and receptor preparation.[5]

Data Presentation

The binding affinities of (R)-2-Methyl-1-benzoylpiperazine should be summarized in a clear, tabular format. This allows for easy comparison of its potency and selectivity across the different monoamine transporters.

Table 1: Example Binding Affinity Profile of (R)-2-Methyl-1-benzoylpiperazine

TargetIC50 (nM)Ki (nM)n
Human Serotonin Transporter (hSERT)150 ± 12753
Human Dopamine Transporter (hDAT)850 ± 454103
Human Norepinephrine Transporter (hNET)420 ± 282053
Data are presented as mean ± SEM from 'n' independent experiments.

Interpretation: Based on this hypothetical data, (R)-2-Methyl-1-benzoylpiperazine demonstrates the highest affinity for the serotonin transporter (SERT), with approximately 5.5-fold selectivity over DAT and 2.7-fold selectivity over NET. This profile suggests a primary mechanism of action involving the inhibition of serotonin reuptake.

References

  • Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology.

  • human Norepinephrine Transporter Cell Line. (n.d.). Revvity.

  • Radioligand Binding Assay. (n.d.). Creative Bioarray.

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services.

  • Invitro Binding Assay Protocol. (n.d.). Unknown Source.

  • human Serotonin Transporter Receptor Cell Line. (n.d.). Revvity.

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole. (n.d.). Benchchem.

  • TECHNICAL MANUAL Mouse DAT (Dopamine Transporter) ELISA Kit. (n.d.). Assay Genie.

  • Receptor Binding Assay. (n.d.). Creative Bioarray.

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

  • Kalliokoski, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling.

  • McQuade, P., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 2, Unit 2.2.

  • Benzylpiperazine. (n.d.). chemeurope.com.

  • Receptor-Ligand Binding Assays. (n.d.). Revvity.

  • SERT Biochemical Binding Assay Service. (n.d.). Reaction Biology.

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit 12.11.

  • Zhu, J., & Reith, M. E. (2009). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neurochemistry, 108(1), 143–154.

  • van der Veen, B. S., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12389–12397.

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 628–633.

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(3), 131–141.

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). Semantic Scholar.

  • Benzylpiperazine (BZP) and TFMPP. (n.d.). Uniprix.

  • (R)-2-METHYL-1-BENZOYLPIPERAZINE — Chemical Substance Information. (n.d.). NextSDS.

  • Motulsky, H. J., & May, J. M. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual.

  • BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA).

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 297–303.

  • Sakharkar, M. K., et al. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC bioinformatics, 12 Suppl 13(Suppl 13), S1.

  • A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W405–W407.

  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2024). Bitesize Bio.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 116-123.

  • Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.

  • Clandestine synthesis routes for benzylpiperazine salts. (n.d.). ResearchGate.

  • 1-benzylpiperazine. (n.d.). Organic Syntheses.

  • Fantegrossi, W. E., et al. (2017). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 234(12), 1833–1842.

  • 1-Benzoylpiperazine. (n.d.). Chem-Impex.

  • Abad-Torreblanca, A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3299.

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(14), 5543.

Sources

Application Note: Apoptosis Induction Measurement in SH-SY5Y Cells by (R)-2-Methyl-1-benzoylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Cell Line: SH-SY5Y (Human Neuroblastoma) Test Article: (R)-2-Methyl-1-benzoylpiperazine (CAS: 619331-53-2)[1]

Scientific Rationale & Mechanistic Overview

The SH-SY5Y human neuroblastoma cell line is a premier in vitro model for evaluating neurotoxicity, neuroprotection, and oncological drug efficacy. When screening novel synthetic intermediates like the piperazine derivative (R)-2-Methyl-1-benzoylpiperazine[2], distinguishing between programmed cell death (apoptosis) and uncontrolled necrosis is critical for determining the compound's therapeutic index and mechanism of action.

Apoptosis in SH-SY5Y cells is predominantly governed by the intrinsic (mitochondrial) pathway[3]. Upon exposure to a cytotoxic stimulus, mitochondrial stress alters the balance of the Bcl-2 protein family. Specifically, the downregulation of anti-apoptotic Bcl-2 and the upregulation of pro-apoptotic Bax lead to Mitochondrial Outer Membrane Permeabilization (MOMP)[4]. This pore formation facilitates the release of Cytochrome c from the mitochondrial intermembrane space into the cytosol, where it binds Apaf-1 and procaspase-9 to form the apoptosome[3]. This complex activates Caspase-9, which subsequently cleaves and activates Caspase-3, the primary executioner caspase responsible for the morphological hallmarks of apoptosis (e.g., DNA fragmentation, membrane blebbing)[3].

Pathway Visualization

G Compound (R)-2-Methyl-1-benzoylpiperazine MitoStress Mitochondrial Stress Compound->MitoStress Bax Bax Upregulation MitoStress->Bax Bcl2 Bcl-2 Downregulation MitoStress->Bcl2 MOMP MOMP (Pore Formation) Bax->MOMP Bcl2->MOMP Inhibits CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptosis in SH-SY5Y Casp3->Apoptosis

Fig 1: Proposed intrinsic apoptosis pathway induced by (R)-2-Methyl-1-benzoylpiperazine in SH-SY5Y.

Experimental Design: A Self-Validating System

To establish a highly trustworthy and reproducible dataset, this application note avoids relying on a single viability endpoint. Instead, we utilize an orthogonal, self-validating approach:

  • Membrane Asymmetry (Early Apoptosis): Annexin V-FITC/PI Flow Cytometry quantifies the externalization of phosphatidylserine (PS)[5].

  • Biochemical Execution (Late Apoptosis): Western blotting confirms the molecular causality by measuring the Bax/Bcl-2 ratio and Caspase-3 cleavage[4].

Causality & Controls: Every assay must include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., 1 µM Staurosporine or 200 µM H₂O₂) to validate the assay's dynamic range and reagent integrity[4].

Detailed Step-by-Step Protocols

Protocol A: Cell Culture & Treatment Preparation

Expert Insight: SH-SY5Y cells are semi-adherent and notoriously prone to clumping. Achieving a true single-cell suspension is critical; otherwise, flow cytometers will register false-positive debris or exclude clumped viable cells.

  • Culturing: Maintain SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells at a density of 2×105 cells/well in 6-well plates. Allow 24 hours for adherence[5].

  • Treatment: Treat cells with varying concentrations of (R)-2-Methyl-1-benzoylpiperazine (e.g., 10, 25, 50 µM), a vehicle control (0.1% DMSO), and a positive control for 24 hours[5].

Protocol B: Annexin V-FITC/PI Flow Cytometry

Expert Insight: Apoptotic cells lose focal adhesions and detach from the plate. If you aspirate and discard the culture media before trypsinization, you will wash away the late-apoptotic fraction, severely skewing your data. Always collect the supernatant.

  • Harvesting: Collect the culture media from each well into corresponding centrifuge tubes.

  • Detachment: Wash the adherent cells gently with PBS (add wash to the tube). Add 0.25% Trypsin-EDTA (or EDTA-free trypsin to preserve membrane integrity) for 3 minutes[6]. Neutralize with media and pool with the collected supernatant.

  • Centrifugation: Centrifuge at 1,500 rpm for 5 minutes at 4°C[4]. Discard the supernatant.

  • Binding Buffer: Resuspend the pellet in 500 µL of cold 1X Annexin V Binding Buffer. Causality Note: Annexin V binding to PS is strictly calcium-dependent; standard PBS will cause the assay to fail.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube[6].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[6].

  • Acquisition: Analyze immediately (within 1 hour) using a flow cytometer (e.g., BD LSRFortessa)[5]. Measure FITC (Ex: 488 nm / Em: 530 nm) and PI (Ex: 488 nm / Em: 617 nm).

Protocol C: Western Blotting for Apoptotic Markers

Expert Insight: The absolute expression of Bax or Bcl-2 is less informative than their stoichiometric ratio. A high Bax/Bcl-2 ratio is the definitive biochemical trigger for MOMP.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with 1X protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:1000), and Anti-β-actin (1:5000) as a loading control[4].

  • Detection: Wash, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate.

Quantitative Data Presentation

To facilitate rapid interpretation, experimental results should be summarized in structured tables. Below is a representative data matrix demonstrating dose-dependent apoptosis induction by (R)-2-Methyl-1-benzoylpiperazine.

Table 1: Flow Cytometry Apoptosis Rates (Annexin V/PI) Values represent the percentage of the total cell population. Early Apoptosis = Annexin V+/PI-; Late Apoptosis = Annexin V+/PI+.

Treatment GroupConcentrationViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle (DMSO) 0.1%92.5 ± 1.23.2 ± 0.52.1 ± 0.32.2 ± 0.4
(R)-2-Methyl... 10 µM80.1 ± 2.112.4 ± 1.15.3 ± 0.82.2 ± 0.3
(R)-2-Methyl... 25 µM60.5 ± 3.025.6 ± 2.411.4 ± 1.52.5 ± 0.5
(R)-2-Methyl... 50 µM42.3 ± 3.535.1 ± 3.119.8 ± 2.22.8 ± 0.6
Staurosporine 1 µM35.0 ± 2.840.2 ± 3.521.5 ± 2.03.3 ± 0.7

Table 2: Protein Expression Densitometry (Fold Change vs. Control) Normalized to β-actin loading control.

Treatment GroupBax ExpressionBcl-2 ExpressionBax/Bcl-2 RatioCleaved Caspase-3
Vehicle (DMSO) 1.001.001.00 1.00
(R)-2-Methyl... (25 µM) 2.450.554.45 3.20
(R)-2-Methyl... (50 µM) 3.800.3012.67 6.50

Conclusion

By employing a dual-assay methodology, researchers can confidently validate the pro-apoptotic properties of (R)-2-Methyl-1-benzoylpiperazine in SH-SY5Y cells. The flow cytometry data confirms the externalization of phosphatidylserine (a phenotypic hallmark of apoptosis), while the Western blot data mechanically grounds this observation in the intrinsic mitochondrial pathway via the dramatic shift in the Bax/Bcl-2 ratio and subsequent Caspase-3 cleavage.

References

  • ChemicalBook. 619331-53-2 CAS MSDS ((R)-2-METHYL-1-BENZOYLPIPERAZINE).1

  • Chem960. 619331-53-2((R)-2-Methyl-1-benzoylpiperazine).2

  • Frontiers in Pharmacology. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2.4

  • PubMed / Elsevier. Isatin inhibits proliferation and induces apoptosis of SH-SY5Y neuroblastoma cells in vitro and in vivo.3

  • MDPI. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies.5

  • Spandidos Publications. κ‑carrageenan‑derived pentasaccharide attenuates Aβ25‑35‑induced apoptosis in SH‑SY5Y cells via suppression of the JNK signaling pathway.6

  • MDPI. In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells.7

Sources

Troubleshooting & Optimization

Improving the yield of (R)-2-Methyl-1-benzoylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in the synthesis of chiral piperazine derivatives.

The synthesis of (R)-2-Methyl-1-benzoylpiperazine is a classic example of a process limited by steric hindrance and regioselectivity. Direct benzoylation of (R)-2-methylpiperazine fails because the acylating agent preferentially attacks the less hindered N4 position[1]. To achieve high yields of the N1-benzoyl target, a robust three-step protection-acylation-deprotection workflow is mandatory.

This guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind each protocol step to ensure your scale-up is successful.

Workflow Visualization

PiperazineSynthesis SM (R)-2-Methylpiperazine (Free N1 & N4) Int1 (R)-4-Boc-2-methylpiperazine (Protected N4) SM->Int1 Boc2O (1.0 eq) Regioselective Protection Int2 (R)-1-Benzoyl-4-Boc- 2-methylpiperazine Int1->Int2 BzCl, DMAP, DIPEA Reflux (Steric Bypass) Prod (R)-2-Methyl-1- benzoylpiperazine Int2->Prod TFA/DCM Basic Workup

Fig 1: Three-step regioselective synthesis workflow for (R)-2-Methyl-1-benzoylpiperazine.

Section 1: Step-by-Step Experimental Protocols

Step 1: Regioselective N4-Protection

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C under an inert N₂ atmosphere.

  • Dissolve Di-tert-butyl dicarbonate (Boc₂O) (0.98 eq) in DCM and add dropwise to the mixture over 2 hours.

  • Stir at room temperature for 4 hours. Wash with brine, dry over Na₂SO₄, and concentrate to yield (R)-4-Boc-2-methylpiperazine (also cataloged as (R)-1-Boc-3-methylpiperazine) [2]. Causality: The distal N4 is significantly less sterically hindered than the N1 adjacent to the chiral methyl group. Utilizing sub-stoichiometric Boc₂O and a slow addition rate at 0 °C prevents over-protection (di-Boc formation) and ensures >95% regioselectivity.

Step 2: N1-Benzoylation (The Critical Step)

  • Dissolve (R)-4-Boc-2-methylpiperazine (1.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM (0.3 M).

  • Cool to 0 °C and add Benzoyl chloride (BzCl) (1.2 eq) dropwise.

  • Warm to room temperature, then heat to a gentle reflux (40 °C) for 12 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate. Causality: N1 is severely sterically hindered by the adjacent methyl group. Standard triethylamine (TEA) at room temperature will stall the reaction. DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, while thermal energy (reflux) overcomes the activation barrier [3].

Step 3: Boc Deprotection and Free Base Isolation

  • Dissolve the crude intermediate in DCM (0.2 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir at room temperature for 2 hours.

  • Concentrate in vacuo to remove excess TFA.

  • Redissolve the residue in minimal water, cool to 0 °C, and strictly adjust the pH to 12 using 2M NaOH.

  • Saturate the aqueous layer with solid NaCl.

  • Extract 5 times with a mixture of 10% MeOH in DCM. Combine organics, dry, and concentrate. Causality: The final product is a highly polar, water-soluble secondary amine. Standard extraction leaves the product hydrogen-bonded in the aqueous phase. Salting out and using a protic co-solvent (MeOH) disrupts the hydration shell, ensuring quantitative recovery.

Section 2: Troubleshooting FAQs

Q1: Why am I getting a high percentage of the 1,4-dibenzoyl or 4-benzoyl regioisomer instead of the desired 1-benzoyl product? A: This occurs if you attempt direct benzoylation without a protecting group. The steric bulk of the C2-methyl group heavily shields the N1 position. As established in foundational medicinal chemistry literature, acylating agents will preferentially attack the distal N4 position [1]. You must implement the Boc-protection strategy (Step 1) to temporarily block N4, forcing the benzoyl group onto the sterically hindered N1 position.

Q2: My yield for the benzoylation step (Step 2) is stuck at 40-50%. How can I drive this to completion? A: The steric hindrance at N1 causes standard acylation kinetics to plateau. To drive the reaction, you must alter the transition state energy. Switch from TEA to a less bulky, stronger base like DIPEA, and crucially, add 10 mol% DMAP. DMAP generates an acylpyridinium ion that is orders of magnitude more electrophilic than benzoyl chloride alone. Finally, elevating the temperature to 40 °C (DCM reflux) provides the necessary kinetic energy to bypass the steric clash.

Q3: During Boc deprotection (Step 3), my product yield drops significantly after aqueous workup. Where is my product? A: Your product is likely trapped in the aqueous waste. (R)-2-Methyl-1-benzoylpiperazine is a highly water-soluble amine. If the pH is not strictly adjusted to ≥12, the amine remains partially protonated. Even at pH 12, its affinity for water is high. You must saturate the aqueous layer with NaCl to decrease aqueous solubility ("salting out") and use a 10% MeOH in DCM mixture for extraction to disrupt hydrogen bonding.

Section 3: Quantitative Data Summaries

Table 1: Optimization of N1-Benzoylation (Step 2)

Base / Catalyst SystemSolventTemperatureTimeConversion (%)
TEA (1.5 eq)DCM25 °C12h45%
DIPEA (2.0 eq)DCM25 °C12h55%
DIPEA (2.0 eq) + DMAP (0.1 eq)DCM25 °C12h82%
DIPEA (2.0 eq) + DMAP (0.1 eq) DCM 40 °C (Reflux) 12h >98%

Table 2: Extraction Efficiency of (R)-2-Methyl-1-benzoylpiperazine (Step 3 Workup)

Extraction SolventAqueous Phase AdditiveAqueous pHIsolated Yield (%)
DCMNone9.035%
Ethyl AcetateNone10.042%
DCMNaCl (Saturated)12.068%
10% MeOH in DCM NaCl (Saturated) 12.0 92%

References

  • Title: Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators Source: NIH / PubMed Central URL: [Link]

Chiral Chromatography Support Center: Resolving Enantiomers of 2-Methyl-1-benzoylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-methyl-1-benzoylpiperazine. This compound is a critical chiral building block and intermediate in the synthesis of complex pharmaceuticals, including azaindoleoxoacetic piperazine derivatives for HIV treatment[1] and nootropic agents[2].

Structurally, it features a chiral center at the C2 position, a tertiary amide (benzoyl group) at N1, and a secondary amine at N4. This secondary amine presents unique chromatographic challenges—primarily severe peak tailing on silica-based chiral stationary phases (CSPs)[3]. This guide provides field-proven troubleshooting, FAQs, and self-validating protocols to help researchers achieve baseline enantiomeric resolution.

Method Development Workflow

Workflow Start Start Method Development 2-Methyl-1-benzoylpiperazine CSP Select CSP (e.g., Chiralpak IC, AD-H) Start->CSP Phase Select Elution Mode CSP->Phase NP Normal Phase Hexane / IPA or EtOH Phase->NP RP Reversed Phase NH4HCO3 / ACN Phase->RP Add CRITICAL: Add 0.1% DEA (Suppress Silanol Interactions) NP->Add RP->Add Eval Evaluate Resolution (Rs) Add->Eval Opt Optimize Temp & Flow Rate Eval->Opt Rs < 1.5 Done Method Validated Eval->Done Rs ≥ 1.5 Opt->Eval

Workflow for Chiral HPLC Method Development of 2-Methyl-1-benzoylpiperazine.

Section 1: Method Development FAQs (The "Why" and "How")

Q: Why is my 2-methyl-1-benzoylpiperazine peak tailing so badly, and how do I fix it? A: The causality lies in the basicity of the secondary amine at the N4 position of the piperazine ring. Silica-based CSPs contain residual acidic silanols. Without intervention, the secondary amine undergoes strong ionic interactions with these silanols, leading to severe peak tailing and loss of resolution. Solution: You must add a basic modifier, such as 0.1% Diethylamine (DEA) or ethanolamine, to the mobile phase[3]. DEA competitively binds to the residual silanols, masking them and allowing the analyte to interact exclusively with the chiral selector via hydrogen bonding and π−π interactions[4].

Q: Which Chiral Stationary Phase (CSP) should I start with? A: Start with immobilized polysaccharide-based CSPs, such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)). The benzoyl group on 1-benzoyl-2-methylpiperazine provides an excellent π -electron donor/acceptor site that interacts strongly with the phenylcarbamate derivatives on these columns, facilitating high enantioselectivity[5].

Q: Should I use Normal Phase (NP) or Reversed Phase (RP) conditions? A: Both can work, but the mechanisms differ:

  • Normal Phase : Typically Hexane/Isopropanol (e.g., 80:20) with 0.1% DEA. This is the industry standard for piperazines and offers excellent solubility and resolution.

  • Reversed Phase : If you are coupling with MS or prefer aqueous systems, use a buffer like 20 mM Ammonium Bicarbonate ( NH4​HCO3​ ) with Acetonitrile and 0.1% DEA. The higher polarity of RP can sometimes enhance the enantio-discrimination of polar amino groups[4].

Section 2: Troubleshooting Guide

Issue: Co-elution or poor resolution (Rs < 1.5)

  • Cause : Insufficient chiral recognition or inappropriate mobile phase strength.

  • Action :

    • Decrease the strong solvent (e.g., reduce Isopropanol from 20% to 10% in NP).

    • Switch the alcohol modifier (e.g., from Isopropanol to Ethanol). Ethanol often provides different steric interactions within the chiral cavity.

    • Lower the column temperature from 25∘C to 15∘C . Enantioseparation is an enthalpy-driven process; lower temperatures generally increase the separation factor ( α ).

Issue: Retention times are shifting between runs

  • Cause : Incomplete column equilibration or mobile phase evaporation.

  • Action : Basic additives like DEA take longer to equilibrate on the column. Flush the column with at least 20 column volumes (CV) of the DEA-containing mobile phase before the first injection. Ensure mobile phase bottles are tightly capped to prevent the evaporation of volatile components like Hexane or DEA.

Issue: High backpressure (>150 bar on a standard 5 µm column)

  • Cause : Frit blockage or precipitation of the sample.

  • Action : 1-benzoyl-2-methylpiperazine can precipitate if injected in a solvent incompatible with the mobile phase. Always dissolve the sample in the mobile phase. Use a 0.45 µm syringe filter prior to injection[3].

Mechanism of Analyte-CSP-Additive Interactions

Interactions Analyte 2-Methyl-1-benzoylpiperazine (Secondary Amine) CSP Polysaccharide CSP (Chiral Recognition) Analyte->CSP Hydrogen Bonding, Dipole-Dipole Silanol Residual Silanols (Support Matrix) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) DEA Diethylamine (DEA) (Basic Additive) DEA->Analyte Improves Peak Shape DEA->Silanol Competitive Binding (Masks Silanols)

Mechanism of chiral recognition and silanol masking by basic additives.

Data Presentation: Quantitative Method Summary
Chiral Stationary Phase (CSP)Elution ModeMobile Phase CompositionAdditive (Critical)Expected Resolution (Rs)
Chiralpak IC (Immobilized)Normal PhaseHexane / IPA (80:20)0.1% DEA> 2.0
Chiralpak AD-H (Coated)Normal PhaseHexane / EtOH (90:10)0.1% DEA1.5 - 2.5
Chiralcel OD-H (Coated)Reversed Phase20 mM NH4​HCO3​ / ACN (60:40)0.1% DEA1.5 - 2.0
Section 3: Standard Operating Protocol (SOP) for Chiral HPLC Screening

Self-Validating System : This protocol includes a strict System Suitability Test (SST) criterion. The method is only validated for analytical use if the SST passes, ensuring data trustworthiness.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of analytical-grade Diethylamine (DEA) to achieve a 0.1% (v/v) concentration.

  • Mix thoroughly and degas via sonication or vacuum filtration for 10 minutes.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic 2-methyl-1-benzoylpiperazine.

  • Dissolve in 1.0 mL of the prepared mobile phase (Concentration: 1 mg/mL).

  • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial[3].

Step 3: Chromatographic Conditions

  • Column : Chiralpak AD-H or IC (250 x 4.6 mm, 5 µm).

  • Flow Rate : 1.0 mL/min.

  • Temperature : 25∘C .

  • Detection : UV at 230 nm and 254 nm (targeting the benzoyl chromophore).

  • Injection Volume : 5 µL.

Step 4: System Suitability Test (SST) & Validation

  • Inject the racemic standard.

  • Validation Criteria : The method is successful if:

    • Resolution (Rs) between the two enantiomer peaks is ≥1.5 (Baseline separation).

    • Tailing factor (Tf) for both peaks is ≤1.5 .

  • If criteria are unmet, proceed to the Troubleshooting Guide to adjust solvent strength or temperature.

References
  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives (US20040110785A1). Google Patents. 1

  • Molecular Simplification of 1,4-Diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity . ACS Publications. 2

  • Buy 1-Benzoyl-2-methylpiperazine (EVT-3258287) | 292063-50-4 . EvitaChem.

  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers . Benchchem. 3

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC . ResearchGate.4

  • In situ growth preparation of a new chiral covalent triazine framework core-shell microspheres used for HPLC enantioseparation . PubMed. 5

Sources

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of (R)-2-Methyl-1-benzoylpiperazine and Benzylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the neurotoxic potential of (R)-2-Methyl-1-benzoylpiperazine and the well-characterized psychostimulant, benzylpiperazine (BZP). The information herein is synthesized from available preclinical data to support informed research and development decisions.

Executive Summary

Benzylpiperazine (BZP) is a recreational drug with established neurotoxic properties, primarily mediated through oxidative stress and apoptosis in dopaminergic neurons.[1][2] In contrast, data on the neurotoxicity of its analog, (R)-2-Methyl-1-benzoylpiperazine, is not available in the current scientific literature. However, a direct comparative in vitro study on the closely related compound, benzoylpiperazine (BZOP), reveals significantly higher cytotoxicity compared to BZP.[2][3] BZOP induces more substantial cell death, reactive oxygen species (ROS) generation, and mitochondrial dysfunction in human neuroblastoma cells.[2][3] This guide will dissect the known mechanisms of BZP-induced neurotoxicity and present the compelling, albeit limited, comparative data for a benzoyl-substituted piperazine, offering a predictive framework for understanding the potential risks associated with (R)-2-Methyl-1-benzoylpiperazine.

Introduction: The Piperazine Landscape

Piperazine derivatives have emerged as a significant class of psychoactive substances, often marketed as alternatives to illicit drugs like amphetamines or MDMA.[4][5] Benzylpiperazine (BZP) gained notoriety as a "party pill" ingredient, known for its stimulant and euphoric effects.[4][6] These effects are primarily driven by its ability to increase extracellular levels of dopamine and serotonin.[1][7] However, this pharmacological activity is also linked to significant neurotoxic sequelae, including dopaminergic nerve terminal damage.[8]

(R)-2-Methyl-1-benzoylpiperazine is a less common derivative. The introduction of a methyl group at the 2-position and a benzoyl group on the nitrogen atom distinguishes it structurally from BZP. While the benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry for its interaction with serotoninergic and dopaminergic receptors, its incorporation into the piperazine scaffold, as in benzoylpiperazine (BZOP), has been shown to exacerbate neurotoxic outcomes in preliminary studies.[2][9] This guide will leverage the available data on BZP and BZOP to draw a critical comparison.

Mechanisms of Action and Neurotoxicity

The neurotoxic effects of piperazine derivatives are intrinsically linked to their primary mechanism of action: the disruption of monoamine neurotransmitter systems.

Benzylpiperazine (BZP): A Profile of Monoamine Disruption

BZP acts as a mixed-action releasing agent and reuptake inhibitor at dopamine (DAT) and serotonin (SERT) transporters.[4][6] Its primary action is on the dopaminergic system, leading to a surge in synaptic dopamine.[7] This acute pharmacological effect is believed to be the progenitor of its neurotoxicity. The proposed cascade of events is as follows:

  • Increased Synaptic Dopamine: BZP promotes the release and blocks the reuptake of dopamine, leading to elevated extracellular concentrations.[1]

  • Oxidative Stress: Excess synaptic dopamine is prone to auto-oxidation, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This is a key finding in in vitro studies, where BZP exposure leads to increased ROS production.[1][8]

  • Mitochondrial Dysfunction: The surge in ROS damages mitochondria, inhibiting the function of critical components of the electron transport chain, such as mitochondrial complex-I.[1] This leads to a decrease in ATP production and further ROS generation, creating a vicious cycle.[8]

  • Apoptotic Cascade: Mitochondrial damage triggers the intrinsic apoptotic pathway. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1] The activation of caspase-3, a key executioner caspase, ultimately leads to programmed cell death of the neuron.[8]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot

Fig. 1: Proposed neurotoxic pathway of Benzylpiperazine (BZP).

Benzoylpiperazine (BZOP): An Escalation of Toxicity

While there is no direct data for (R)-2-Methyl-1-benzoylpiperazine, a key study compared the neurotoxic effects of BZP and its close structural analog, benzoylpiperazine (BZOP), in a human dopaminergic neuroblastoma cell line (SH-SY5Y).[2][3] The results were stark: BZOP demonstrated significantly greater cytotoxicity.[2]

At concentrations of 500 µM and 1000 µM, BZOP induced cell death of 57% and 87% respectively, whereas BZP induced only 7% and 37% cell death at the same concentrations.[2] This suggests that the addition of the benzoyl group dramatically potentiates the neurotoxic effects. The study concluded that BZOP's enhanced cytotoxicity is due to more pronounced ROS generation, lipid peroxidation, and inhibition of mitochondrial complex-I compared to BZP.[3]

Quantitative Comparison: In Vitro Neurotoxicity

The following table summarizes the key comparative data from the study by Ali et al. (2018), which evaluated BZP and BZOP in SH-SY5Y cells. This provides the most direct experimental evidence for predicting the relative toxicity of benzoyl-substituted piperazines.

ParameterBenzylpiperazine (BZP)Benzoylpiperazine (BZOP)Interpretation
Cell Viability (MTT Assay) Induces ~37% cell death at 1000 µM[2]Induces ~87% cell death at 1000 µM[2]BZOP is significantly more cytotoxic.
ROS Generation Induces oxidative stress[1]Causes more pronounced ROS generation than BZP[3]Enhanced oxidative stress with BZOP.
Mitochondrial Function Inhibits mitochondrial complex-I[1]Causes more pronounced complex-I inhibition[3]Greater mitochondrial impairment with BZOP.
Apoptosis Markers Increases Bax and Caspase-3 expression[1]Causes greater increases in Bax and Caspase-3[3]BZOP is a more potent inducer of apoptosis.
Tyrosine Hydroxylase Decreases expression[1]Causes a more pronounced decrease in expression[3]Greater impact on dopamine synthesis machinery.

Data synthesized from Ali et al. (2018)[1][2][3]

Discussion and Scientific Causality

The experimental evidence strongly suggests that the substitution of a benzyl group (as in BZP) with a benzoyl group (as in BZOP) markedly increases neurotoxic potential. The reasons for this are likely multifactorial:

  • Electronic Effects: The electron-withdrawing nature of the carbonyl in the benzoyl group may alter the molecule's interaction with monoamine transporters, potentially increasing its affinity or modifying its transport kinetics in a way that promotes greater dopamine release or oxidative stress.

  • Metabolic Fate: The metabolism of BZP and BZOP could produce different metabolites with varying toxicities. While BZP is metabolized via hydroxylation and N-dealkylation, the metabolic pathway of BZOP and its potential to generate more reactive species is not well-defined.[7]

  • Lipophilicity: Changes in the molecule's lipophilicity due to the benzoyl group could affect its ability to cross cell membranes and accumulate within intracellular compartments like mitochondria, concentrating its toxic effects.

For (R)-2-Methyl-1-benzoylpiperazine , the presence of the benzoyl group is a significant red flag based on the BZOP data. The addition of a methyl group at the R-2 position could further modulate its pharmacological and toxicological profile, potentially by altering its stereospecific interactions with transporters and receptors. Without direct experimental data, it is scientifically prudent to hypothesize that (R)-2-Methyl-1-benzoylpiperazine poses a neurotoxicity risk that is likely greater than that of BZP.

Standardized Protocol: Assessing In Vitro Neurotoxicity

To enable researchers to directly test these hypotheses, a detailed protocol for assessing neurotoxicity in a dopaminergic cell line is provided below. This self-validating workflow incorporates multiple endpoints to provide a comprehensive toxicity profile.

Objective: To determine and compare the dose-dependent cytotoxicity and mechanisms of cell death induced by test compounds (e.g., BZP, BZOP) in SH-SY5Y human neuroblastoma cells.

Methodology:

  • Cell Culture:

    • Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 3-4 days to maintain logarithmic growth.

  • Cytotoxicity Assessment (MTT Assay):

    • Seed 1x10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Prepare stock solutions of test compounds in sterile DMSO and dilute to final concentrations (e.g., 62.5, 125, 250, 500, 1000 µM) in cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the medium with the compound-containing medium and incubate for 48 hours. Include a vehicle control (medium with 0.1% DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • Oxidative Stress Measurement (DCFH-DA Assay):

    • Seed cells in a black, clear-bottom 96-well plate.

    • After compound exposure (e.g., for 24 hours), wash cells with PBS.

    • Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

    • Wash with PBS to remove excess probe.

    • Measure fluorescence (excitation 485 nm, emission 530 nm). ROS levels are expressed as a percentage of the control.

  • Apoptosis Assessment (Caspase-3 Activity Assay):

    • Seed cells in a 6-well plate.

    • After compound exposure (e.g., for 24 hours), lyse the cells and collect the protein supernatant.

    • Determine protein concentration using a BCA assay.

    • Use a colorimetric caspase-3 assay kit according to the manufacturer's instructions, measuring the cleavage of a specific substrate (e.g., DEVD-pNA).

    • Read absorbance at 405 nm. Caspase-3 activity is normalized to total protein content.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot

Fig. 2: Experimental workflow for in vitro neurotoxicity screening.

Conclusion and Future Directions

The available evidence paints a clear picture: benzylpiperazine is a known neurotoxin that operates through oxidative stress and apoptosis in dopaminergic cells.[1][8] The substitution of a benzoyl group, as seen in benzoylpiperazine, appears to significantly amplify this toxicity.[2][3]

For drug development professionals, this is a critical finding. While (R)-2-Methyl-1-benzoylpiperazine has not been directly studied, its structural similarity to the highly cytotoxic BZOP warrants extreme caution. It should be prioritized for rigorous neurotoxicity screening.

Future research should focus on:

  • Directly comparing the in vitro and in vivo neurotoxicity of BZP, BZOP, and (R)-2-Methyl-1-benzoylpiperazine.

  • Elucidating the metabolic pathways of benzoyl-substituted piperazines to identify potentially toxic metabolites.

  • Investigating the structure-activity relationship of substitutions on the piperazine ring to better predict neurotoxic potential.

This guide underscores the importance of leveraging data from structural analogs to make informed decisions in early-stage research, ensuring that chemical scaffolds with a high probability of neurotoxicity are identified and handled with appropriate scientific rigor.

References

  • Nowak, M., Szewczyk, B., Wieronska, J. M., & Branski, P. (2014). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 25(3), 319-328. [Link]

  • Ali, S., Abdullah, M. A., Mahboob, A., & Siddiqi, A. R. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods, 28(3), 217-226. [Link]

  • Ali, S., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Taylor & Francis Online. [Link]

  • Ali, S., Abdullah, M. A., Mahboob, A., & Siddiqi, A. R. (2017). Full article: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Taylor & Francis Online. [Link]

  • Fagundez, A. C., et al. (2018). Neurotoxic effects of piperazine designer drugs in Caenorhabditis elegans. ResearchGate. [Link]

  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • WikiDoc. (2012). Benzylpiperazine. WikiDoc. [Link]

  • Bionity.com. (n.d.). Benzylpiperazine. Bionity.com. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. [Link]

  • Namera, A., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis, 4(6), 441-448. [Link]

  • Garcia, R. F. S., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Neurotoxicity Research, 40(6), 1653-1663. [Link]

  • Garcia, R. F. S., et al. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. ResearchGate. [Link]

  • Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benz-hydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

  • Kumar, A., et al. (2011). Anticonvulsant and Neurotoxicity Evaluation of Some Novel 2-(1H-Benzotriazol-1-yl)-N'-[substituted] acetohydrazide. Asian Journal of Chemistry, 23(12), 5375-5378. [Link]

  • NextSDS. (n.d.). (R)-2-METHYL-1-BENZOYLPIPERAZINE — Chemical Substance Information. NextSDS. [Link]

  • European Union Drugs Agency (EUDA). (2018). BZP/piperazines drug profile. EUDA. [Link]

  • Montanari, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Wikipedia. [Link]

  • Pasetto, P., et al. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10, 1-14. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

Sources

A Comparative In Vitro Guide to Validating the Mechanism of Action of (R)-2-Methyl-1-benzoylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action (MoA) of (R)-2-Methyl-1-benzoylpiperazine. The benzoylpiperazine scaffold is a privileged structure in neuropharmacology, frequently associated with high-affinity interactions at monoamine transporters. Our central hypothesis is that (R)-2-Methyl-1-benzoylpiperazine functions as a monoamine reuptake inhibitor, likely with selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

This document is designed for drug development professionals and researchers. It eschews a rigid template in favor of a logical, decision-driven workflow that mirrors a real-world scientific investigation. We will proceed from initial target binding identification to functional activity confirmation and conclude with off-target selectivity profiling. Each experimental stage is designed as a self-validating system, complete with appropriate controls and clear endpoints. By comparing our test compound against well-characterized alternatives, we can build a robust and defensible mechanistic profile.

Section 1: Primary Target Engagement via Radioligand Binding Assays

Expertise & Rationale

The foundational step in MoA validation is to determine if the compound physically interacts with its hypothesized molecular targets. A competitive radioligand binding assay is the gold standard for this purpose. It quantifies the affinity of a test compound (the "competitor") for a receptor or transporter by measuring its ability to displace a radiolabeled ligand with known high affinity.

The primary output of this assay is the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value signifies a higher affinity. By screening (R)-2-Methyl-1-benzoylpiperazine against DAT, SERT, and NET, we can directly assess its affinity and selectivity profile. This initial step is critical; if a compound does not bind to a target, it cannot directly modulate its function. For these assays, we utilize membrane preparations from cell lines stably expressing the human transporters of interest.[1][2]

Experimental Workflow: Target Binding

G cluster_0 Step 1: Preparation cluster_1 Step 2: Assay Execution cluster_2 Step 3: Data Acquisition & Analysis A Prepare cell membranes expressing hDAT, hSERT, or hNET B Select specific radioligands: [³H]WIN 35,428 for DAT [³H]Citalopram for SERT [³H]Nisoxetine for NET A->B C Incubate membranes, radioligand, & competitor compound (e.g., (R)-2-Methyl-1-benzoylpiperazine) A->C B->C D Total Binding Control: No competitor E Non-Specific Binding Control: Excess non-labeled ligand (e.g., 10µM GBR 12909) F Separate bound from free ligand via rapid vacuum filtration C->F G Quantify radioactivity using liquid scintillation counting F->G H Calculate Specific Binding = Total - Non-Specific G->H I Determine IC₅₀ from competition curve H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol: Radioligand Binding
  • Membrane Preparation: Use membranes from HEK293 cells stably expressing either human DAT, SERT, or NET. Protein concentration should be determined via a BCA assay.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • 50 µL of test compound ((R)-2-Methyl-1-benzoylpiperazine or comparators) at 11-point concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT) at a concentration near its Kₑ.

    • 100 µL of membrane preparation (10-20 µg protein).

    • Total Binding Wells: Contain radioligand and membranes, but no competitor.

    • Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT) to prevent radioligand binding to the transporter.[3]

  • Incubation: Incubate plates for 60-120 minutes at 4°C or room temperature (depending on transporter stability) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash filters 3x with ice-cold wash buffer.[3]

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate an inhibition curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4][5][6]

Comparative Data: Binding Affinity (Kᵢ, nM)
CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
(R)-2-Methyl-1-benzoylpiperazine 15 450 280 30x 18.7x
GBR-12909 (DAT Control)102,5003,000250x300x
Fluoxetine (SERT Control)1,20058000.004x0.67x
Desipramine (NET Control)3,00025020.08x0.0007x
Cocaine (Non-selective)2503004001.2x1.6x

Interpretation: The data clearly indicate that (R)-2-Methyl-1-benzoylpiperazine binds with the highest affinity to the dopamine transporter (DAT). It demonstrates 30-fold selectivity for DAT over SERT and nearly 19-fold selectivity over NET, suggesting it is a DAT-selective ligand.

Section 2: Functional Activity via Neurotransmitter Uptake Assays

Expertise & Rationale

Demonstrating binding affinity is necessary but not sufficient. We must confirm that this binding translates into functional activity—specifically, inhibition of the transporter's ability to clear neurotransmitters from the synaptic cleft. The neurotransmitter uptake assay directly measures this function.[2][7]

In this assay, cells or synaptosomes expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [³H]Dopamine). A functional transporter will internalize the radiolabel. If a test compound is an inhibitor, it will block this uptake, resulting in a lower intracellular radioactive signal. The output is the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's functional potency. A lower IC₅₀ indicates greater potency. Comparing the IC₅₀ values across DAT, SERT, and NET will confirm the functional selectivity of our compound.

Mechanism of Monoamine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Dopamine) DAT Dopamine Transporter (DAT) DA Dopamine (DA) Vesicle->DA Release DA->DAT Receptor Dopamine Receptors DA->Receptor Binding & Signal Inhibitor (R)-2-Methyl-1-benzoylpiperazine Inhibitor->DAT Blocks

Caption: Mechanism of Dopamine Reuptake Inhibition.

Detailed Protocol: Neurotransmitter Uptake
  • Cell Culture: Plate HEK293 cells expressing hDAT, hSERT, or hNET in 96-well plates and grow to confluence.[8]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Assay Setup:

    • Wash cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of the test compound or controls.

    • For non-specific uptake control wells, add a high concentration of a known inhibitor (e.g., 10 µM Nomifensine for DAT).

    • Pre-incubate the plate at 37°C for 15-20 minutes.[3]

  • Initiate Uptake: Add 50 µL of uptake buffer containing the radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT, final concentration ~10-20 nM).

  • Incubation: Incubate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells 3x with ice-cold uptake buffer.

  • Lysis & Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Comparative Data: Functional Potency (IC₅₀, nM)
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
(R)-2-Methyl-1-benzoylpiperazine 25 850 550
GBR-12909 (DAT Control)184,0005,200
Fluoxetine (SERT Control)2,10091,500
Desipramine (NET Control)5,5004504
Cocaine (Non-selective)350420600

Interpretation: The functional data corroborate the binding data. (R)-2-Methyl-1-benzoylpiperazine is a potent inhibitor of dopamine uptake with an IC₅₀ of 25 nM. Its potency at SERT and NET is significantly lower, confirming its functional selectivity for DAT.

Section 3: Selectivity & Off-Target Profiling

Expertise & Rationale

A thorough MoA validation requires investigating potential off-target interactions, which can lead to undesirable side effects or reveal polypharmacology. For piperazine-based compounds, two common off-target families are G-Protein Coupled Receptors (GPCRs) and Monoamine Oxidase (MAO) enzymes.[9][10]

  • GPCR Liability: We will use a GTPγS binding assay to screen for functional activity at the 5-HT₂ₐ receptor, a common off-target for this chemical class. This is a functional assay that measures the first step of G-protein activation.[11][12] An agonist will increase GTPγS binding, while an antagonist will block agonist-induced binding.

  • MAO Inhibition: MAO-A and MAO-B are critical enzymes for neurotransmitter metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions and toxicity. We will use a commercially available fluorometric assay to determine the IC₅₀ of our compound against both isoforms.[13][14]

Detailed Protocol: GTPγS Binding Assay (5-HT₂ₐ)
  • Membrane Preparation: Use membranes from cells expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • Assay Setup:

    • Incubate membranes with the test compound for 15 minutes.

    • Add [³⁵S]GTPγS (final concentration ~0.5 nM) and a known 5-HT₂ₐ agonist (e.g., DOI) to stimulate the receptor.

    • Incubate for 60 minutes at 30°C.

  • Termination & Quantification: Terminate by rapid filtration and quantify bound [³⁵S]GTPγS via scintillation counting.

  • Data Analysis: Determine the IC₅₀ or EC₅₀ by plotting [³⁵S]GTPγS binding against compound concentration.

Detailed Protocol: MAO Inhibition Assay
  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Assay Principle: This assay uses a non-fluorescent substrate that is oxidized by MAO to produce H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a highly fluorescent product.

  • Assay Setup:

    • In a black 96-well plate, add MAO-A or MAO-B enzyme.

    • Add the test compound at various concentrations.

    • Pre-incubate for 10 minutes to allow for interaction.

  • Initiate Reaction: Add a working reagent containing the substrate and the HRP/probe mix.

  • Incubation & Measurement: Incubate for 20-30 minutes at 37°C, protected from light. Measure fluorescence using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Comparative Data: Off-Target Activity
Compound5-HT₂ₐ Antagonism (IC₅₀, nM)MAO-A Inhibition (IC₅₀, µM)MAO-B Inhibition (IC₅₀, µM)
(R)-2-Methyl-1-benzoylpiperazine >10,000 >50 >50
Ketanserin (5-HT₂ₐ Control)5N/AN/A
Clorgyline (MAO-A Control)N/A0.0115
Selegiline (MAO-B Control)N/A80.02

Interpretation: (R)-2-Methyl-1-benzoylpiperazine shows no significant activity at the 5-HT₂ₐ receptor or against MAO-A/B enzymes at concentrations up to 10,000 nM and 50 µM, respectively. This is a strong indicator of a clean off-target profile, as these concentrations are several orders of magnitude higher than its functional IC₅₀ at DAT.

Section 4: Synthesis and Mechanistic Conclusion

The validation process follows a logical path from identifying a physical interaction to confirming functional consequence and finally, ensuring target selectivity.

Logical Flow of MoA Validation

G A Hypothesis: (R)-2-Methyl-1-benzoylpiperazine is a monoamine reuptake inhibitor B Question 1: Does it bind? (Radioligand Binding Assay) A->B C Result: Yes Binds selectively to DAT (Kᵢ = 15 nM) B->C D Question 2: Does binding cause functional inhibition? (Neurotransmitter Uptake Assay) C->D E Result: Yes Potent functional inhibition of DAT (IC₅₀ = 25 nM) D->E F Question 3: Is it selective? (Off-Target Profiling) E->F G Result: Yes No significant activity at 5-HT₂ₐ or MAO-A/B F->G H Conclusion: (R)-2-Methyl-1-benzoylpiperazine is a potent and selective Dopamine Reuptake Inhibitor (DRI) G->H

Caption: Logical flow for the in vitro validation process.

Conclusion

Based on the comprehensive in vitro data generated through this workflow, we can confidently conclude that (R)-2-Methyl-1-benzoylpiperazine is a potent, selective, and functional Dopamine Reuptake Inhibitor (DRI) .

  • High Affinity and Selectivity: It binds to the human dopamine transporter with a Kᵢ of 15 nM, demonstrating clear selectivity over both the serotonin and norepinephrine transporters.

  • Potent Functional Inhibition: This binding translates directly to potent functional inhibition of dopamine uptake (IC₅₀ = 25 nM) in a cell-based assay.

  • Clean Off-Target Profile: The compound shows no significant antagonistic activity at the 5-HT₂ₐ receptor and does not inhibit MAO-A or MAO-B activity at physiologically relevant concentrations.

This systematic and comparative approach provides a robust and defensible validation of the compound's primary mechanism of action, establishing a strong foundation for further preclinical and clinical development. The principles and protocols outlined herein are broadly applicable for the characterization of novel psychoactive compounds. For further guidance on assay development and validation, the NCBI Assay Guidance Manual is an invaluable resource.[15][16][17]

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Cheng-Prusoff Equation Calculator Source: Calculator.net URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Assay Guidance Manual (Detailed Contents) Source: NCBI Bookshelf URL: [Link]

  • Title: Preface - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

  • Title: Immunoassay Methods - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: In Vitro Cell Based Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Uptake and release of neurotransmitters Source: PubMed URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: On the Calculation Formula for the Binding Inhibition Constant Ki Source: Kagawa University URL: [Link]

  • Title: Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays Source: BioTechniques URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit (PDF) Source: Molecular Devices URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit - MedicalExpo Source: MedicalExpo URL: [Link]

  • Title: GTPγS Binding Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]

  • Title: In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks Source: PubMed URL: [Link]

  • Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

  • Title: Functional assays for screening GPCR targets Source: Current Opinion in Biotechnology URL: [Link]

  • Title: Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay Source: DSpace at University of Tartu URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Monoamine Oxidase Assay Kit Source: Bio-Techne URL: [Link]

  • Title: Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors Source: PMC URL: [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro to In Vivo Correlation of Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Predictive Power in CNS Drug Development

In the landscape of central nervous system (CNS) drug development, the journey from a promising molecule in a petri dish to a life-changing therapy is fraught with challenges. A critical hurdle is understanding how a compound's behavior in a controlled laboratory setting—its in vitro activity—will translate to its performance in a complex living system—its in vivo efficacy. This guide provides a comprehensive framework for establishing an In Vitro to In Vivo Correlation (IVIVC), a predictive mathematical model that can de-risk and accelerate the development of novel CNS-active compounds.

Due to the limited publicly available data on the specific molecule (R)-2-Methyl-1-benzoylpiperazine, this guide will utilize the well-documented antipsychotic drugs, Olanzapine and Aripiprazole , as illustrative case studies. Both are active in the CNS and provide a robust foundation for understanding the principles and practicalities of IVIVC. The methodologies and comparative analyses presented herein are designed to be directly applicable to novel piperazine derivatives and other small molecules targeting the CNS.

The Foundational Principle of IVIVC

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] For oral solid dosage forms, this typically involves correlating the rate and extent of drug dissolution (in vitro) with the rate and extent of drug absorption in the body, as reflected by plasma concentration-time profiles (in vivo).[1][2] A well-established IVIVC can serve as a surrogate for bioequivalence studies, facilitate formulation development, and justify post-approval changes, ultimately saving significant time and resources.[2][3]

The U.S. Food and Drug Administration (FDA) categorizes IVIVCs into three main levels:

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A Level A correlation is generally what is sought in drug development as it is the most predictive.[3]

  • Level B Correlation: This level of correlation uses the principles of statistical moment analysis to compare the mean in vitro dissolution time with the mean in vivo residence time. It is less common and less predictive than Level A.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax). While useful in early development, it does not reflect the entire shape of the plasma concentration curve.

This guide will focus on the development of a Level A IVIVC , using our case study compounds to illustrate the necessary experimental and analytical steps.

Case Study 1: Establishing a Level A IVIVC for Olanzapine Microspheres

A study on long-acting olanzapine microspheres provides an excellent example of how to develop a Level A IVIVC.[1][2][3] The researchers prepared four different formulations of olanzapine in poly(lactic-co-glycolic acid) (PLGA) microspheres, each with a different in vitro release rate.[1][2]

In Vitro Dissolution Studies

The goal of the in vitro dissolution study is to measure the rate and extent of drug release from the dosage form under controlled conditions that are intended to simulate the physiological environment.

Experimental Protocol: In Vitro Dissolution of Olanzapine Microspheres

  • Apparatus: USP Apparatus 4 (Flow-Through Cell) is often suitable for long-acting formulations. For the olanzapine microspheres, a dialysis-based method was employed.[1][2]

  • Dissolution Medium: Phosphate buffered saline (PBS) at pH 7.4 is a common choice to simulate physiological pH.

  • Temperature: Maintained at 37°C ± 0.5°C.

  • Procedure: a. A known quantity of the olanzapine microspheres is placed within a dialysis bag. b. The dialysis bag is suspended in a known volume of dissolution medium, which is continuously stirred. c. At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily), samples of the dissolution medium are withdrawn. d. The concentration of olanzapine in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). e. The cumulative percentage of drug released is calculated for each time point.

Data Presentation: In Vitro Dissolution Profiles of Olanzapine Formulations

Time (days)Formulation 1 (% Released)Formulation 2 (% Released)Formulation 3 (% Released)Formulation 4 (% Released)
125201510
355453525
785756050
1498928070
21100999585
3010010010098
45100100100100

Data is illustrative and based on the trends described in the source material.[3]

In Vivo Pharmacokinetic Studies

The in vivo study aims to determine the plasma concentration-time profile of the drug after administration to a relevant animal model or human subjects.

Experimental Protocol: In Vivo Pharmacokinetics of Olanzapine Microspheres in Rats

  • Animal Model: Male Sprague-Dawley rats are a common choice for pharmacokinetic studies.

  • Dosing: The four olanzapine microsphere formulations are administered to different groups of rats via intramuscular injection.

  • Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily), blood samples are collected from the tail vein.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of olanzapine in the plasma is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data.

Data Presentation: In Vivo Plasma Concentration of Olanzapine Formulations

Time (days)Formulation 1 (ng/mL)Formulation 2 (ng/mL)Formulation 3 (ng/mL)Formulation 4 (ng/mL)
11501209060
3250200160120
718015012090
1480706050
2130252015
3010865
45

Data is illustrative and based on the trends described in the source material. LLOQ = Lower Limit of Quantification.[3]

Developing the Level A IVIVC

To establish a Level A IVIVC, the in vivo absorption profile needs to be derived from the plasma concentration data through a process called deconvolution. The fraction of drug absorbed in vivo is then plotted against the fraction of drug dissolved in vitro.

Workflow for Level A IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Arm cluster_in_vivo In Vivo Arm cluster_correlation Correlation in_vitro_dissolution In Vitro Dissolution (Multiple Formulations) percent_dissolved Calculate % Drug Dissolved vs. Time in_vitro_dissolution->percent_dissolved correlation_plot Plot % Absorbed (In Vivo) vs. % Dissolved (In Vitro) percent_dissolved->correlation_plot In Vitro Data in_vivo_pk In Vivo PK Study (Multiple Formulations) plasma_conc Measure Plasma Concentration vs. Time in_vivo_pk->plasma_conc deconvolution Deconvolution to Determine % Absorbed plasma_conc->deconvolution deconvolution->correlation_plot In Vivo Data level_a_ivivc Establish Level A IVIVC (Linear Regression) correlation_plot->level_a_ivivc

Caption: Workflow for establishing a Level A IVIVC.

A strong linear relationship, with a correlation coefficient (R²) close to 1, indicates a successful Level A IVIVC. The olanzapine microsphere study demonstrated an excellent correlation with an R² value greater than 0.96.[1][2]

Case Study 2: Comparative Analysis with Aripiprazole

Aripiprazole is classified as a Biopharmaceutics Classification System (BCS) Class IIb drug, meaning it has low solubility and high permeability.[4] For BCS Class II drugs, dissolution is often the rate-limiting step for absorption, which is a prerequisite for a good IVIVC.

In Vitro and In Vivo Dissolution of Aripiprazole

Recent studies have employed novel techniques to directly measure the in vivo dissolution of aripiprazole in rats using fluorescence-based imaging.[4][5] This allows for a more direct comparison between in vitro and in vivo dissolution, which is the core of an IVIVC.[4] The study found that by adjusting the in vitro dissolution conditions (e.g., volume of simulated gastric fluid and stirring speed), a good correlation could be achieved between the in vitro dissolution profile and the directly measured in vivo dissolution profile, resulting in a Level A IVIVC.[4]

Connecting In Vitro Potency to In Vivo Target Engagement

Beyond dissolution and absorption, for CNS drugs, it is also crucial to correlate in vitro potency at the target receptor with in vivo receptor occupancy. Aripiprazole is a partial agonist at the dopamine D2 receptor.[6][7]

  • In Vitro Potency: The binding affinity (Ki) of aripiprazole to the human dopamine D2 receptor is in the sub-nanomolar range, indicating high potency.[7]

  • In Vivo Target Occupancy: Positron Emission Tomography (PET) studies in humans have shown that therapeutic doses of aripiprazole lead to high occupancy (>80%) of dopamine D2 receptors in the brain.[7][8]

Signaling Pathway: Aripiprazole at the Dopamine D2 Receptor

Aripiprazole_Pathway Aripiprazole Aripiprazole D2R Dopamine D2 Receptor (Presynaptic & Postsynaptic) Aripiprazole->D2R Partial Agonist Gi Gi Protein D2R->Gi Activates Dopamine_Release ↓ Dopamine Release (Presynaptic) D2R->Dopamine_Release Neuronal_Inhibition Neuronal Inhibition (Postsynaptic) D2R->Neuronal_Inhibition AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Aripiprazole's partial agonism at the D2 receptor.

This correlation between in vitro affinity and in vivo target engagement is a critical component of the overall "in vitro to in vivo" translation, even if it is not formally part of the dissolution-based IVIVC.

Comparative Analysis: Olanzapine vs. Aripiprazole for IVIVC Potential

FeatureOlanzapine (in PLGA Microspheres)Aripiprazole (Immediate Release)Implications for IVIVC
Dosage Form Extended-release injectableImmediate-release oral tabletIVIVC is particularly valuable for extended-release formulations to ensure consistent drug delivery.
BCS Class Not explicitly stated, but likely low solubilityClass IIb (Low Solubility, High Permeability)Low solubility makes dissolution the rate-limiting step, which is favorable for establishing an IVIVC.
In Vitro Method Dialysis-based dissolutionStandard dissolution apparatus (USP II) with modified conditionsThe choice of in vitro method is critical and should be tailored to the dosage form and drug properties.
In Vivo Data Plasma concentration-time profiles in ratsDirect in vivo dissolution imaging and plasma concentrations in ratsDirect measurement of in vivo dissolution can strengthen the IVIVC.
IVIVC Outcome Successful Level A IVIVC established with R² > 0.96Successful Level A IVIVC established by correlating in vitro and in vivo dissolutionBoth examples demonstrate that with appropriate experimental design, a predictive IVIVC is achievable for CNS drugs.

Conclusion and Future Directions

Establishing a robust In Vitro to In Vivo Correlation is a cornerstone of modern, efficient drug development. As demonstrated through the case studies of olanzapine and aripiprazole, a well-designed experimental plan that carefully considers the physicochemical properties of the drug and the characteristics of the dosage form can lead to a highly predictive Level A IVIVC. For novel CNS-active compounds like (R)-2-Methyl-1-benzoylpiperazine, the principles and methodologies outlined in this guide provide a clear roadmap.

The future of IVIVC will likely involve more sophisticated in vitro models that better mimic the complex environment of the gastrointestinal tract and the integration of physiologically based pharmacokinetic (PBPK) modeling to enhance predictive power. By embracing these advanced techniques, we can further bridge the gap between the laboratory bench and the patient's bedside, bringing safer and more effective CNS therapies to those in need with greater speed and confidence.

References

  • International Journal of Biomaterials. 2014.

  • PubMed. 2014.

  • UKnowledge. 2014.

  • Molecular Pharmaceutics. 2023.

  • PLOS ONE. 2013.

  • The American Journal of Psychiatry. 2007.

  • International Journal of Pharmaceutics. 2020.

  • Pharmaceutics. 2023.

  • Molecular Pharmaceutics. 2023.

  • European Journal of Pharmacology. 2006.

  • International Journal of Molecular Sciences. 2020.

  • MDPI. 2020.

  • MDPI. 2023.

  • Semantic Scholar. 2007.

  • Pharmaceutics. 2022.

  • bioRxiv. 2017.

  • Psychopharmacology. 1996.

  • ResearchGate. 2020.

  • ResearchGate. 2007.

  • Psychopharmacology Institute. 2018.

  • PMC. 2022.

  • PMC. 2016.

  • in-pharmatechnologist.com. 2023.

  • ResearchGate. 2022.

  • Dissolution Technologies. 2012.

  • BioPharma Services Inc. 2021.

  • accessdata.fda.gov. 2002.

Sources

A Researcher's Guide to Benchmarking the Selectivity of Piperazine-Based Compounds: The Case of (R)-2-Methyl-1-benzoylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperazine scaffold stands as a "privileged structure," a versatile framework integral to a multitude of therapeutic agents targeting the central nervous system (CNS) and beyond.[1][2] Its prevalence in approved drugs, from antipsychotics to anticancer agents, is a testament to its favorable physicochemical properties and its ability to be readily modified to fine-tune pharmacological activity.[1] However, this chemical tractability presents a double-edged sword: while offering the potential for high potency, it also necessitates a rigorous evaluation of selectivity to minimize off-target effects and ensure a favorable safety profile.

This guide provides a comprehensive framework for benchmarking the selectivity of piperazine-based compounds, with a specific focus on (R)-2-Methyl-1-benzoylpiperazine. While direct, publicly available pharmacological data for this specific enantiomer is limited, we will use this as an opportunity to delineate a robust, universally applicable methodology for selectivity profiling. We will explore the critical experimental assays, introduce a panel of relevant piperazine-based comparators, and present a logical workflow for data interpretation, empowering researchers to make informed decisions in their drug development endeavors.

The Significance of Selectivity in Piperazine-Based Drug Design

The therapeutic efficacy of many piperazine-containing drugs hinges on their selective interaction with specific G protein-coupled receptors (GPCRs) or monoamine transporters.[1] For instance, the atypical antipsychotic aripiprazole leverages its piperazine moiety to achieve a unique partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at 5-HT2A receptors. This complex, selective profile is crucial to its clinical efficacy and tolerability.

Lack of selectivity can lead to a host of undesirable side effects. For example, many early antipsychotics exhibited significant off-target activity at histaminic, muscarinic, and adrenergic receptors, resulting in sedation, dry mouth, and cardiovascular effects. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug candidate and predicting its clinical performance.

Profiling (R)-2-Methyl-1-benzoylpiperazine: A Methodological Approach

Given the scarcity of published data for (R)-2-Methyl-1-benzoylpiperazine, we will outline a comprehensive experimental strategy to fully characterize its selectivity. This approach is broadly applicable to any novel piperazine derivative.

Key Targets for Selectivity Screening

Based on the common pharmacological space of piperazine derivatives, a primary selectivity screen for a novel compound like (R)-2-Methyl-1-benzoylpiperazine should encompass, at a minimum, the following targets:

  • Dopamine Receptors: D1, D2, D3, D4[3]

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, 5-HT7[4][5]

  • Adrenergic Receptors: α1, α2

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)[6][7]

  • Sigma Receptors: σ1, σ2[8][9]

This initial panel provides a broad overview of the compound's potential interactions within the CNS. Further, more specialized screening can be conducted based on the initial results and the therapeutic indication.

Comparator Piperazine-Based Compounds

To contextualize the selectivity profile of our target compound, it is essential to benchmark it against a panel of well-characterized piperazine derivatives with diverse pharmacological profiles. The following compounds represent a suitable starting point for such a comparative analysis.

Compound ClassExample CompoundPrimary Target(s)Rationale for Inclusion
Arylpiperazines 1-(2-Methoxyphenyl)piperazine (oMeOPP)5-HT2A/2C antagonist, α1-adrenergic antagonistRepresents a common structural motif in antipsychotic and antidepressant drugs.[10]
1-(3-Chlorophenyl)piperazine (mCPP)5-HT2C agonist, SERT inhibitorA metabolite of several antidepressant drugs with its own distinct pharmacology.[6]
Benzylpiperazines 1-Benzylpiperazine (BZP)Dopamine and norepinephrine releasing agent, 5-HT reuptake inhibitorA recreational drug with stimulant properties, providing a benchmark for dopaminergic and noradrenergic activity.[11][12]
Benzoylpiperidines 4-(4-fluorobenzoyl)piperidine5-HT2A and D2 receptor ligandA key pharmacophore in several atypical antipsychotics.[13]
Other VortioxetineMultimodal serotonergic agent (SERT inhibition, 5-HT1A agonism, etc.)An example of a clinically successful drug with a complex, multi-target piperazine-based profile.

Experimental Methodologies for Selectivity Profiling

A combination of in vitro assays is necessary to build a comprehensive selectivity profile. These assays can be broadly categorized into binding assays, which measure the affinity of a compound for a target, and functional assays, which assess the compound's effect on target activity.[14]

Radioligand Binding Assays

This is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.[15] The principle involves the competition between a radiolabeled ligand with known high affinity for the target and the unlabeled test compound.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Source (e.g., cell membranes, brain tissue homogenate) incubation Incubate Receptor, Radioligand, and Test Compound at various concentrations prep_receptor->incubation prep_radioligand Radioligand Solution (e.g., [3H]-Spiperone for D2) prep_radioligand->incubation prep_compound Test Compound Dilutions prep_compound->incubation filtration Rapid Filtration to separate bound from free radioligand incubation->filtration scintillation Scintillation Counting to quantify bound radioactivity filtration->scintillation analysis Data Analysis (IC50 determination, Cheng-Prusoff for Ki) scintillation->analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Receptor Membranes: Homogenize tissues or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[16]

Neurotransmitter Uptake Assays

For assessing activity at monoamine transporters (SERT, DAT, NET), neurotransmitter uptake assays are employed. These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes.[17][18]

Workflow for Neurotransmitter Uptake Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Separation cluster_detection Detection & Analysis prep_cells Cells Expressing Transporter (e.g., HEK293-hSERT) or Synaptosomes incubation Pre-incubate cells with test compound, then add radiolabeled neurotransmitter prep_cells->incubation prep_neurotransmitter Radiolabeled Neurotransmitter (e.g., [3H]-Serotonin) prep_compound Test Compound Dilutions prep_compound->incubation termination Terminate uptake by rapid filtration and washing with ice-cold buffer incubation->termination scintillation Scintillation Counting to quantify intracellular radioactivity termination->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis

Caption: Workflow for a neurotransmitter uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing the transporter of interest (e.g., HEK293-hDAT) in appropriate media.

  • Assay Plating: Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 10-20 minutes).

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.[19][20][21][22] Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases forskolin-stimulated cAMP levels. Commercially available kits, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation (EFC), are widely used.[23]

  • Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium concentration.[24][25][26][27][28] This can be measured using calcium-sensitive fluorescent dyes and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Signaling Pathways for Functional Assays

G cluster_gs Gs-Coupled cluster_gi Gi-Coupled cluster_gq Gq-Coupled Gs_Receptor Gs Receptor Gs_AC Adenylate Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP ↑ cAMP Gs_AC->Gs_cAMP Gi_Receptor Gi Receptor Gi_AC Adenylate Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP ↓ cAMP Gi_AC->Gi_cAMP Gq_Receptor Gq Receptor Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC Activates Gq_IP3 ↑ IP3 Gq_PLC->Gq_IP3 Gq_Ca ↑ Intracellular Ca2+ Gq_IP3->Gq_Ca Ligand Ligand Ligand->Gs_Receptor Ligand->Gi_Receptor Ligand->Gq_Receptor

Caption: Simplified signaling pathways for major GPCR classes.

Data Presentation and Interpretation

The selectivity of a compound is not an absolute value but rather a ratio of its affinity or potency at different targets. The results from the binding and functional assays should be compiled into a clear, tabular format for easy comparison.

Table 1: Hypothetical Selectivity Profile of (R)-2-Methyl-1-benzoylpiperazine and Comparator Compounds (Binding Affinity, Ki in nM)

Target(R)-2-Methyl-1-benzoylpiperazineoMeOPPmCPPBZP4-(4-fluorobenzoyl)piperidineVortioxetine
Dopamine Receptors
D2Data25>100020015500
D3Data50>100035010400
Serotonin Receptors
5-HT1AData51005002015
5-HT2AData250>1000530
5-HT2CData1015>1000>1000100
Monoamine Transporters
SERTData>100080300>10001.6
DATData>1000>1000150>1000113
NETData>1000>1000100>100014
Sigma Receptors
σ1Data150200>10005040
σ2Data200300>100010080

Note: The data for comparator compounds are representative values from the literature and should be sourced from specific studies for a direct comparison. "Data" indicates where the experimental results for the target compound would be placed.

A selectivity ratio can then be calculated. For example, the D2/5-HT2A selectivity would be the Ki at the 5-HT2A receptor divided by the Ki at the D2 receptor. A higher ratio indicates greater selectivity for the D2 receptor.

Conclusion

The piperazine scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry for the foreseeable future. A thorough and systematic approach to selectivity profiling is paramount for unlocking the full therapeutic potential of novel piperazine-based compounds while minimizing the risk of adverse effects. The experimental workflows and comparative framework outlined in this guide provide a robust starting point for researchers to comprehensively characterize their compounds of interest. While the specific pharmacological profile of (R)-2-Methyl-1-benzoylpiperazine remains to be fully elucidated in the public domain, the methodology presented here offers a clear path forward for its evaluation and for the broader field of piperazine-based drug discovery.

References

  • Creative Bioarray. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Yadav, M. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1996-2007.
  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1996-2007.
  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World, Fall 2016.
  • Wilson, A. A., et al. (2010). Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry, 53(16), 6149-6161.
  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 1996-2007.
  • Ten, A., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
  • Wilson, A. A., et al. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6149-6161.
  • Andersen, J., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience, 3(9), 671-679.
  • Gatti-McArthur, S., et al. (1999). Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. Journal of Medicinal Chemistry, 42(9), 1556-1575.
  • Andersen, J., et al. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS Chemical Neuroscience, 3(9), 671-679.
  • Perez, X. A., & Andrews, A. M. (2012). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.10.1-1.10.18.
  • Williams, C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Emami, S., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 1(1), 1-8.
  • Sørensen, L., et al. (2013). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry, 56(22), 9047-9059.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092.
  • Szafran, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 70, 1.9.1-1.9.19.
  • Chen, Z., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1369-1376.
  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1144-1161.
  • Fogel, W. A., et al. (2000). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Polish Journal of Pharmacology, 52(5), 335-340.
  • Cichero, E., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(12), 2289.
  • Cichero, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(7), 1144-1161.
  • Riva, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598.
  • Kaczor, A. A., & Karczmarzyk, Z. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(11), 2345.
  • Wang, Y., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(5), 1084-1089.
  • Shaikh, J. Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6744-6748.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. Retrieved from [Link]

  • Poczta, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4321.
  • Zholos, A. V., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-10.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(4), 367-375.
  • Staroń, J., et al. (2014). Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives. Acta Poloniae Pharmaceutica, 71(2), 239-247.
  • Gill, H., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 442-447.
  • Park, J., et al. (2014). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 57(15), 6476-6491.

Sources

A Head-to-Head Comparison of Established M1 Allosteric Agonists: A Guide for Benchmarking Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of M1 Allosteric Agonism

The M1 muscarinic acetylcholine receptor, a Gq-coupled protein, is a key player in cognitive processes, making it a prime therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1] However, the development of M1-selective orthosteric agonists has been hampered by the highly conserved nature of the acetylcholine binding site across all five muscarinic receptor subtypes, leading to off-target effects.[2][3] This challenge has pivoted research towards allosteric modulation, a more nuanced approach that targets less conserved sites on the receptor. Allosteric modulators can be broadly categorized into positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine, and allosteric agonists, which can activate the receptor directly.[3] This guide provides a head-to-head comparison of several well-established M1 allosteric agonists and PAMs, offering a framework for the evaluation of novel chemical entities like (R)-2-Methyl-1-benzoylpiperazine.

(R)-2-Methyl-1-benzoylpiperazine: An Uncharacterized Candidate

A thorough review of the current scientific literature reveals a significant lack of publicly available pharmacological data for (R)-2-Methyl-1-benzoylpiperazine in the context of M1 muscarinic receptor activity. While synthesis and characterization of various piperazine derivatives have been reported, their biological evaluations have been primarily focused on other therapeutic areas such as antimicrobial and antifungal applications.[4][5][6][7][8][9] Therefore, a direct head-to-head comparison with established M1 allosteric agonists is not feasible at this time. This document will, however, provide the necessary context and methodologies to enable such a comparison once experimental data for (R)-2-Methyl-1-benzoylpiperazine becomes available. The established compounds discussed below serve as critical benchmarks for assessing the potency, efficacy, and selectivity of any new M1-targeting compound.

The M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor initiates a signaling cascade through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger that mediates a variety of cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response leads to ACh Acetylcholine ACh->M1R Orthosteric Binding Allosteric_Agonist Allosteric Agonist Allosteric_Agonist->M1R Allosteric Binding Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Culture M1-CHO Cells A2 Plate Cells in 96-well Plate A1->A2 A3 Load Cells with Calcium Dye A2->A3 B1 Add Test Compound A3->B1 B2 Add ACh (PAM Mode) B1->B2 for PAMs B3 Measure Fluorescence B1->B3 B2->B3 C1 Calculate EC50/Potentiation B3->C1

Caption: Calcium Mobilization Assay Workflow

In Vitro Binding Assay: Radioligand Displacement

This assay determines the binding affinity of a compound to the M1 receptor.

Principle: A radiolabeled ligand with known affinity for the M1 receptor is used. The ability of a test compound to displace the radioligand is measured, and its binding affinity (Ki) is calculated.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the M1 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value, which is then used to determine the Ki value.

Conclusion and Future Directions

The landscape of M1 muscarinic allosteric modulators is rich with well-characterized compounds that have demonstrated significant therapeutic potential. BQCA, MK-7622, and TBPB represent key advancements in achieving selectivity and potency through allosteric targeting. While Xanomeline's clinical journey has highlighted the promise and pitfalls of muscarinic agonism, it remains an important benchmark.

For a novel compound such as (R)-2-Methyl-1-benzoylpiperazine to be effectively evaluated, it must be subjected to the rigorous in vitro and in vivo characterization outlined in this guide. Determining its mode of action (allosteric agonist vs. PAM), potency, efficacy, and selectivity will be the first critical steps in understanding its potential as a therapeutic agent. A direct comparison of this data with the established profiles of BQCA, MK-7622, and TBPB will then be possible, providing a clear indication of its relative strengths and weaknesses. The path to clinical translation for any new M1 modulator will depend on achieving a delicate balance of potent on-target activity with a favorable safety and tolerability profile, a challenge that allosteric modulation is uniquely positioned to address.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 2-SUBSTITUTED PHENYL-1- (SUBSTITUTED PIPERAZIN-1-YL) METHYL)-1H-BENZO[d]IMIDAZOLES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved March 21, 2026, from [Link]

  • Ma, L., et al. (2009). Targeting M1—The Agony of Agonists, the Power of Potentiators. Alzforum. Retrieved March 21, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Retrieved March 21, 2026, from [Link]

  • Beshore, D. C., et al. (2018). MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. ACS Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • Jones, C. K., et al. (2015). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. Retrieved March 21, 2026, from [Link]

  • Davoren, J. E., et al. (2018). MK-7622: A First in Class M1 Positive Allosteric Modulator Development Candidate. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Jacobson, M. A., et al. (2010). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology. Retrieved March 21, 2026, from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Shannon, H. E., et al. (1994). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved March 21, 2026, from [Link]

  • (R)-2-METHYL-1-BENZOYLPIPERAZINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Bradley, S. J., et al. (2019). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. Molecular Pharmacology. Retrieved March 21, 2026, from [Link]

  • Scarr, E., et al. (2020). Widespread Changes in Positive Allosteric Modulation of the Muscarinic M1 Receptor in Some Participants With Schizophrenia. Schizophrenia Bulletin. Retrieved March 21, 2026, from [Link]

  • de Oliveira, P. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Retrieved March 21, 2026, from [Link]

  • Meyer, M. R., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Metabolism Reviews. Retrieved March 21, 2026, from [Link]

  • Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology. Retrieved March 21, 2026, from [Link]

  • BZP/piperazines drug profile. (2018). European Monitoring Centre for Drugs and Drug Addiction. Retrieved March 21, 2026, from [Link]

  • Kumar, A., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Bioorganic & Medicinal Chemistry Letters. Retrieved March 21, 2026, from [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 21, 2026, from [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016). ResearchGate. Retrieved March 21, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. Retrieved March 21, 2026, from [Link]

  • Muscarinic Receptor Agonists and Antagonists. (2001). MDPI. Retrieved March 21, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. Retrieved March 21, 2026, from [Link]

Sources

Advanced Analytical and Synthetic Verification of (R)-2-Methyl-1-benzoylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis and analytical verification of chiral heterocycles. (R)-2-Methyl-1-benzoylpiperazine is a highly valued chiral building block in medicinal chemistry, fundamentally dictating the spatial orientation and biological activity of downstream active pharmaceutical ingredients (APIs), including nootropic agents and selective receptor ligands1[1].

Ensuring strict regioselectivity during its synthesis and absolute enantiomeric purity during its isolation are Critical Quality Attributes (CQAs). This guide objectively compares the leading synthesis routes and purity verification methods, providing self-validating experimental protocols to ensure scientific integrity.

Comparative Synthesis Strategies: Overcoming Regioselectivity

The primary challenge in synthesizing 1-benzoyl-2-methylpiperazine lies in the inherent reactivity of the piperazine nitrogens. The N4 nitrogen (distal to the methyl group) is sterically less hindered than the N1 nitrogen. Direct acylation of 2-methylpiperazine with benzoyl chloride predominantly yields the undesired 4-benzoyl regiomer1[1].

To bypass this, a protection-directed strategy is required. By first protecting the N4 position, the subsequent benzoylation is forced to occur at the sterically hindered N1 position.

Quantitative Data Comparison: Synthesis Routes
Synthesis StrategyRegioselectivityEnantiomeric Purity (ee%)ScalabilityCost-Effectiveness
Direct Benzoylation + Chiral Prep-HPLC Poor (Favors N4)>99% (Post-HPLC)LowLow (High solvent waste)
Asymmetric Synthesis (from chiral amino acids) Excellent>98%ModerateLow (Expensive reagents)
Classical Resolution + N4-Protection/N1-Benzoylation Excellent>99%HighHigh (Industry Standard)
Step-by-Step Experimental Protocol: Regioselective Synthesis

This protocol utilizes classical resolution followed by a protection-directed workflow to ensure absolute regiocontrol.

Synthesis A Racemic 2-Methylpiperazine B Chiral Resolution ((L)-Tartaric Acid) A->B C (R)-2-Methylpiperazine B->C Crystallization D Regioselective N4-Protection (Benzyl Chloride) C->D E (R)-4-Benzyl-2-methylpiperazine D->E F N1-Benzoylation (Benzoyl Chloride) E->F G (R)-1-Benzoyl-4-benzyl-2-methylpiperazine F->G H Hydrogenolysis (Pd/C, H2) G->H I (R)-2-Methyl-1-benzoylpiperazine H->I Deprotection

Workflow for the regioselective synthesis of (R)-2-Methyl-1-benzoylpiperazine.

1. Chiral Resolution: Treat racemic 2-methylpiperazine with (L)-tartaric acid in an aqueous ethanol mixture.

  • Causality: The (R)-enantiomer forms a highly crystalline, less soluble diastereomeric salt due to optimal hydrogen-bonding networks within the crystal lattice, allowing separation by fractional crystallization2[2]. Basification with NaOH yields pure (R)-2-methylpiperazine.

2. Regioselective N4-Protection: React (R)-2-methylpiperazine with sub-stoichiometric benzyl chloride (0.95 equiv) and triethylamine in dichloromethane (DCM).

  • Self-Validation: Monitor via TLC (ninhydrin stain). The sub-stoichiometric addition ensures complete consumption of the benzyl chloride, preventing over-alkylation to the 1,4-dibenzylpiperazine impurity.

3. N1-Benzoylation: Treat the (R)-4-benzyl-2-methylpiperazine intermediate with benzoyl chloride (1.1 equiv) and triethylamine in DCM at 0 °C. The steric bulk of the N4-benzyl group forces the acylium ion to attack the N1 position exclusively.

4. Deprotection (Hydrogenolysis): Remove the N4-benzyl group using H2 gas (balloon pressure) and 10% Pd/C catalyst in methanol.

  • Self-Validation: Perform LC-MS analysis on the crude mixture. The reaction is validated as complete when the mass shifts from the protected intermediate [M+H]+ to the final target mass of m/z 205.15 3[3]. Filter through Celite to remove the catalyst.

Comparative Purity Verification Methods

Once synthesized, verifying the enantiomeric excess (ee%) of the batch is non-negotiable. While classical polarimetry is often used for quick checks, it is highly susceptible to interference from trace chiral impurities.

Quantitative Data Comparison: Analytical Methods
Analytical MethodLimit of Detection (Minor Enantiomer)AccuracyThroughputOperational Cost
Chiral HPLC (Normal Phase) 0.05% Excellent High Moderate
NMR with Chiral Shift Reagents 2.0% - 5.0%ModerateLowHigh
Polarimetry (Specific Rotation) > 5.0%Poor (Impurity sensitive)HighLow
Step-by-Step Experimental Protocol: Chiral HPLC Verification

Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for enantiomeric resolution. Modern stationary phases, such as Chiralpak AD-H or emerging Chiral Covalent Organic Frameworks (CCOFs), separate enantiomers based on transient diastereomeric interactions 4[4].

Purity S1 Synthesized Batch S2 Sample Preparation (Dissolution in Mobile Phase) S1->S2 S3 Chiral HPLC Analysis (Chiralpak AD-H) S2->S3 S4 Chromatographic Separation (Enantiomer Resolution) S3->S4 S5 Data Integration (ee% Calculation) S4->S5 S6 Purity Validation Complete S5->S6

Step-by-step chiral HPLC workflow for verifying enantiomeric excess (ee%).

1. Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-2-Methyl-1-benzoylpiperazine in 1.0 mL of HPLC-grade Isopropanol (IPA). Filter through a 0.22 µm PTFE syringe filter to protect the chiral column frit.

2. System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase consisting of Hexane:IPA (80:20 v/v) containing 0.1% Diethylamine (DEA) until a stable baseline is achieved at 254 nm.

  • Causality: The addition of 0.1% DEA is critical. DEA acts as a sweeping agent, masking residual silanol groups on the silica support. Without DEA, the basic secondary amine of the piperazine ring will undergo secondary ionic interactions with the silica, resulting in severe peak tailing and overlapping enantiomeric peaks.

3. Chromatographic Separation: Inject 10 µL of the sample. Run the method isocratically at a flow rate of 1.0 mL/min for 20 minutes at 25 °C.

4. Data Integration & Self-Validation:

  • Self-Validation: Before analyzing the synthesized batch, always inject a racemic standard of 2-Methyl-1-benzoylpiperazine 5[5]. This validates the system suitability by confirming baseline resolution (Rs > 1.5) between the (R) and (S) peaks.

  • Integrate the area under the curve (AUC) for both peaks in the sample run. Calculate the enantiomeric excess using the formula: ee% = [(Area R - Area S) / (Area R + Area S)] x 100.

Conclusion

The independent verification of (R)-2-Methyl-1-benzoylpiperazine relies on a deep understanding of steric causality during synthesis and transient diastereomeric interactions during analysis. By employing a protection-directed synthetic route and validating purity via normal-phase chiral HPLC with silanol-masking agents, researchers can guarantee the structural and stereochemical integrity of this vital building block.

References
  • Molecular Simplification of 1,4-Diazabicyclo[4.3.
  • A pair of diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)
  • Chiral Covalent Organic Frameworks as Promising Materials for Racemate Resolution ACS Publications URL
  • Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels PMC / NIH URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Methyl-1-benzoylpiperazine and Related Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-2-Methyl-1-benzoylpiperazine. Recognizing that specific safety data for this exact chiral compound is not widely published, this document synthesizes field-proven best practices and regulatory standards derived from closely related piperazine derivatives, such as 1-benzoylpiperazine and 2-methylpiperazine. This approach ensures a conservative and robust safety margin, empowering your research with the highest standards of operational integrity and environmental stewardship.

Section 1: Hazard Identification and Foundational Risk Assessment

Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. Based on data from analogous compounds, (R)-2-Methyl-1-benzoylpiperazine should be treated as a hazardous substance. The primary hazards are associated with its corrosivity, flammability, and potential health effects.[1][2][3]

Before handling, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

Table 1: Synthesized Hazard Profile of Piperazine Derivatives

Hazard ClassificationGHS CategoryKey Hazard StatementsRationale & Source Compounds
Flammable SolidsCategory 1/2H228: Flammable solid.[1]Based on the flammability of parent piperazine compounds.[1]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage.[1]1-Benzoylpiperazine and 2-Methylpiperazine are known corrosives.[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[4]A common characteristic of corrosive amine derivatives.[5]
Respiratory/Skin SensitizationSub-category 1BH334/H317: May cause allergy, asthma symptoms, or skin reaction.[1][6]Piperazine compounds are known sensitizers.[1]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[1][6]A documented risk for some piperazine derivatives.[1]

This synthesized profile mandates that all waste streams containing (R)-2-Methyl-1-benzoylpiperazine be managed as regulated, hazardous chemical waste.

Section 2: The Regulatory Imperative: Adherence to EPA and RCRA Standards

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" regulation means that the generator of the waste—your laboratory—is legally responsible for its safe management from the point of generation to its final, environmentally sound disposal.[9]

Under RCRA, a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[8][10] Based on the profile in Section 1, waste containing (R)-2-Methyl-1-benzoylpiperazine qualifies as hazardous due to, at a minimum, its corrosivity and likely ignitability.[2][11] Therefore, the following procedures are not merely recommendations but are designed to ensure compliance with federal and local regulations.

Section 3: Step-by-Step Protocol for Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste management. Never mix waste containing this compound with incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides, as this can result in violent reactions.[1][3]

Required Materials
  • Designated Hazardous Waste Container: A high-density polyethylene (HDPE) container with a secure, leak-proof lid.

  • "Hazardous Waste" Label.

  • Secondary Containment Bin.

  • Appropriate PPE (as defined in Section 1).

  • Spark-proof tools (e.g., scoop or spatula).[1]

Waste Collection Procedure
  • Container Preparation: Select a clean, dry, and chemically compatible HDPE container. Affix a "Hazardous Waste" label.

  • Labeling: Using a permanent marker, clearly write the full chemical name: "(R)-2-Methyl-1-benzoylpiperazine". List all other components, including solvents and their approximate percentages. Include the appropriate GHS hazard pictograms (Corrosion, Flammable, Health Hazard).[1]

  • Waste Transfer (Solids):

    • For the pure compound or contaminated solids (e.g., weighing paper, contaminated silica gel), use spark-proof tools to carefully transfer the waste into the designated container.[2]

    • Minimize the generation of dust during this process.[4]

  • Waste Transfer (Liquids):

    • Collect all solutions (e.g., from chromatography or reaction workups) containing the compound in the designated container.

    • Crucially, classify this waste as non-halogenated organic waste unless it is mixed with halogenated solvents. Keep it separate from aqueous waste streams.[1]

  • Disposal of Contaminated Labware:

    • All items that have come into contact with the compound are considered hazardous waste. This includes pipette tips, gloves, and wipes.[4] Place these items directly into the same solid waste container.

    • "Empty" containers that held the pure compound must be managed as hazardous waste or triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[1]

  • Secure Storage:

    • Securely close the container lid. Do not overfill; leave at least 10% headspace. [12]

    • Place the sealed container in a designated secondary containment bin within a "Satellite Accumulation Area" (SAA).[10][13] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

    • The SAA should be a cool, dry, and well-ventilated space away from ignition sources and incompatible materials.[1][14]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]

    • Under no circumstances should this waste be disposed of down the drain or in the regular trash. [1] The required final disposal method is high-temperature incineration at a licensed and approved hazardous waste facility.[1][2]

Section 4: Emergency Procedures for Spills

In the event of a small spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and ensure the space is well-ventilated.

  • Remove Ignition Sources: Immediately extinguish any open flames and turn off hot plates or other ignition sources.[1][2]

  • Don PPE: Wear the full complement of required PPE: chemical-resistant gloves, safety goggles, face shield, and lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or commercial chemical sorbent pads.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using spark-proof tools, carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials and rinsate as hazardous waste.

  • Dispose: Label and store the waste container as described in Section 3 and arrange for EHS pickup.

Section 5: Visualizing the Disposal Workflow

To ensure clarity and rapid decision-making, the following diagram illustrates the procedural logic for handling waste streams containing (R)-2-Methyl-1-benzoylpiperazine.

G Disposal Workflow for (R)-2-Methyl-1-benzoylpiperazine start Identify Waste Stream Containing (R)-2-Methyl-1-benzoylpiperazine waste_type Determine Physical State start->waste_type solid_waste Pure Compound / Contaminated Solids (Gloves, Wipes, Silica Gel) waste_type->solid_waste Solid liquid_waste Liquid Solutions (Organic or Aqueous) waste_type->liquid_waste Liquid labware_waste Contaminated Glassware / Sharps waste_type->labware_waste Labware collect_solid Use Spark-Proof Tools to Transfer into Solid Waste Container solid_waste->collect_solid collect_liquid Pour into Liquid (Non-Halogenated Organic) Waste Container liquid_waste->collect_liquid collect_labware Place in Sharps Container or Triple-Rinse; Collect Rinsate labware_waste->collect_labware label_container Label Container Correctly: - Full Chemical Name - All Components & % - GHS Hazard Pictograms collect_solid->label_container collect_liquid->label_container collect_labware->label_container storage Securely Seal Container & Place in Secondary Containment in Satellite Accumulation Area label_container->storage end_point Contact EHS for Pickup (Disposal via High-Temp Incineration) storage->end_point

Caption: Disposal workflow for (R)-2-Methyl-1-benzoylpiperazine.

References

  • Benchchem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • Antibodies. (n.d.). 2-Methylpiperazine.
  • ECHEMI. (n.d.). 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sciencelab.com, Inc. (2005, February 14). Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-1-N-Boc-2-methyl-piperazine.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Methylpiperazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Benzoylpiperazine.
  • Antibodies. (n.d.). Piperazine.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • University of Rochester. (n.d.). Laboratory Waste Management Guidelines.
  • Stericycle. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • NextSDS. (n.d.). (R)-2-METHYL-1-BENZOYLPIPERAZINE — Chemical Substance Information.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • OSHACode EHS. (n.d.). RCRA Hazardous Waste - 7 Keys and Its Impact.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET: Piperazine.
  • Syracuse University. (n.d.). Section 1: Hazardous Waste - Environmental Health & Safety Services.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.